molecular formula C26H32O11 B1163745 Eucamalduside A CAS No. 1287220-29-4

Eucamalduside A

Cat. No.: B1163745
CAS No.: 1287220-29-4
M. Wt: 520.5 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eucamalduside A is a natural product found in Eucalyptus camaldulensis with data available.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-5-26(4,33)8-6-7-13(2)24(32)34-12-19-21(29)22(30)23(31)25(37-19)36-15-10-17(28)20-16(27)9-14(3)35-18(20)11-15/h5,7,9-11,19,21-23,25,28-31,33H,1,6,8,12H2,2-4H3/b13-7+/t19-,21-,22+,23-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINZNJXGWREWCZ-GBGIJOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)COC(=O)C(=CCCC(C)(C=C)O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C(=C/CC[C@@](C)(C=C)O)/C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Eucamalduside A: A Technical Guide to its Isolation from Eucalyptus camaldulensis Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucamalduside A, a chromenone glucoside acylated with a monoterpene acid, is a natural product isolated from the leaves of Eucalyptus camaldulensis. This document provides a comprehensive technical guide on the isolation and characterization of this compound. It includes a detailed, albeit reconstructed, experimental protocol for its extraction and purification, a summary of its spectroscopic data, and an exploration of its potential biological activities, with a focus on its putative anti-inflammatory mechanism of action. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in this class of compounds.

Introduction

Eucalyptus camaldulensis, commonly known as the river red gum, is a tree species rich in a diverse array of secondary metabolites, including essential oils, flavonoids, and terpenoids[1][2][3]. Among these, the chromenone glycosides represent a class of compounds with significant biological potential[4]. This compound is a notable example, characterized by a chromone backbone linked to a glucose moiety which is further acylated with a monoterpene acid[5][6]. The unique structural features of this compound make it a compound of interest for further investigation into its pharmacological properties. This guide outlines a comprehensive approach to the isolation and preliminary characterization of this compound from the leaves of Eucalyptus camaldulensis.

Physicochemical Properties and Spectroscopic Data of this compound

A summary of the known physicochemical and spectroscopic data for this compound is presented below. This information is critical for the identification and characterization of the compound during and after the isolation process.

PropertyDataReference(s)
Molecular Formula C₂₆H₃₂O₁₁[5]
Molecular Weight 520.53 g/mol [5]
Compound Type Acylated Chromenone Glucoside[5][6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
¹H NMR Data (DMSO-d₆) A comprehensive list of proton NMR chemical shifts would be presented here. Due to the inaccessibility of the primary literature, this data is not available.-
¹³C NMR Data (DMSO-d₆) A comprehensive list of carbon-13 NMR chemical shifts would be presented here. Due to the inaccessibility of the primary literature, this data is not available.-

Experimental Protocols: Isolation of this compound

The following is a detailed, reconstructed protocol for the isolation of this compound from the leaves of Eucalyptus camaldulensis. This protocol is based on general principles of natural product chemistry and information available in abstracts and secondary sources, as the primary literature was not accessible.

Plant Material Collection and Preparation

Fresh leaves of Eucalyptus camaldulensis are collected and air-dried in the shade to preserve the chemical integrity of the constituents. The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered leaves are subjected to exhaustive extraction with a polar solvent to isolate the glycosidic compounds.

  • Solvent: Methanol or Ethanol

  • Method: Maceration or Soxhlet extraction.

  • Procedure (Maceration):

    • Soak the powdered leaves in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Procedure:

    • Suspend the crude extract in distilled water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • This compound, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

Chromatographic Purification

The enriched fraction (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic steps to isolate this compound.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a polar solvent. A common solvent system for such compounds is a gradient of Chloroform (CHCl₃) and Methanol (MeOH).

    • Initial elution with 100% CHCl₃.

    • Gradually increase the concentration of MeOH (e.g., 1%, 2%, 5%, 10%, and so on).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor by Thin Layer Chromatography (TLC).

  • TLC Analysis: Use a pre-coated silica gel 60 F₂₅₄ plate and a mobile phase similar to the column elution solvent. Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

  • Pooling of Fractions: Combine fractions with similar TLC profiles that show the presence of the target compound.

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol.

  • Purpose: To remove smaller molecules and further purify the fractions containing this compound.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Detection: UV detector set at a wavelength where chromones absorb (e.g., 254 nm or 280 nm).

  • Outcome: This final step should yield pure this compound.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates the proposed workflow for the isolation of this compound.

Isolation_Workflow Start Eucalyptus camaldulensis Leaves Drying Drying and Grinding Start->Drying Extraction Methanol Extraction Drying->Extraction Partitioning Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography (CHCl3-MeOH gradient) Partitioning->Silica_Gel Ethyl Acetate/n-Butanol Fraction Sephadex Sephadex LH-20 Column Chromatography (Methanol) Silica_Gel->Sephadex HPLC Preparative HPLC (C18, Acetonitrile-Water gradient) Sephadex->HPLC End Pure this compound HPLC->End

Figure 1: Proposed workflow for the isolation of this compound.
Potential Anti-Inflammatory Signaling Pathway

Chromone glycosides have been reported to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways[2][3]. While the specific mechanism of this compound is yet to be elucidated, a plausible hypothesis is its interference with the NF-κB signaling cascade. The following diagram depicts the canonical NF-κB signaling pathway, a potential target for this compound's anti-inflammatory activity.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB_NFkB IκBα-NF-κB Complex IKK_Complex->IkB_NFkB phosphorylates IκBα IkB IκBα Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates to IkB_NFkB->IkB releases IkB_NFkB->NFkB releases Eucamalduside_A This compound (Hypothesized) Eucamalduside_A->IKK_Complex inhibits? Eucamalduside_A->NFkB_nucleus inhibits nuclear translocation? DNA DNA NFkB_nucleus->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α, IL-6) DNA->Inflammatory_Genes induces

Figure 2: Hypothesized anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Conclusion and Future Directions

This technical guide provides a reconstructed, yet comprehensive, framework for the isolation of this compound from Eucalyptus camaldulensis leaves. While the inaccessibility of the primary literature necessitates a hypothetical approach to the detailed experimental protocol, the outlined steps are based on established principles of natural product chemistry and are expected to be a robust starting point for researchers. The provided spectroscopic data, although incomplete, will aid in the identification of the target compound.

Future research should focus on obtaining the full experimental details from the primary literature to validate and refine the proposed isolation protocol. Furthermore, the biological activities of pure this compound need to be thoroughly investigated. Elucidating its precise mechanism of action, particularly its effects on inflammatory signaling pathways like NF-κB and MAPK, will be crucial in determining its potential as a therapeutic lead compound. The information presented here serves as a foundational resource to stimulate and guide such future investigations.

References

Eucamalduside A: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucamalduside A is a naturally occurring chromenone glucoside first isolated from the leaves of Eucalyptus camaldulensis var. obtusa. Its discovery was detailed in a 2011 publication in Helvetica Chimica Acta by Sabira Begum and her colleagues. This technical guide provides a comprehensive overview of the initial discovery, isolation, and structural characterization of this compound, based on the available scientific literature. The document is intended to serve as a foundational resource for researchers interested in the chemistry and potential therapeutic applications of this natural product.

Discovery and Source

This compound was identified as a new chemical entity during a phytochemical investigation of the constituents of Eucalyptus camaldulensis var. obtusa. This plant is known for its traditional medicinal uses, and its extracts have been reported to possess antibacterial and antifungal properties, suggesting the presence of bioactive compounds.

Physicochemical Properties

The initial characterization of this compound established its fundamental physicochemical properties.

PropertyValue
Molecular Formula C₂₆H₃₂O₁₁
Molecular Weight 520.53 g/mol
Compound Type Chromenone glucoside acylated with a monoterpene acid

Experimental Protocols

While the full, detailed experimental protocols are contained within the primary reference publication, this section outlines the general methodologies typically employed for the isolation and characterization of novel natural products like this compound.

General Isolation Procedure

The isolation of this compound from the leaves of Eucalyptus camaldulensis would have likely followed a multi-step extraction and chromatographic process.

  • Extraction: Dried and powdered leaves are subjected to solvent extraction, typically starting with a non-polar solvent and progressing to more polar solvents (e.g., hexane, ethyl acetate, and then methanol) to separate compounds based on their polarity.

  • Fractionation: The crude methanol extract, which would contain the polar glycosides, is then fractionated. This can be achieved using techniques such as vacuum liquid chromatography (VLC) or column chromatography over silica gel or other stationary phases.

  • Purification: Fractions showing promising profiles on thin-layer chromatography (TLC) are further purified using repeated column chromatography, often with different solvent systems, and potentially followed by high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation Methods

The determination of the chemical structure of this compound would have relied on a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to determine the exact molecular weight and deduce the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the types and connectivity of protons in the molecule.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyls, carbonyls, aromatic rings).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric system of the molecule.

Spectroscopic Data

The definitive ¹H and ¹³C NMR spectroscopic data for this compound is located in the primary publication by Begum et al. (2011). This data is essential for the unambiguous identification of the compound. Unfortunately, a publicly accessible table of this data could not be retrieved for this guide. Researchers requiring this specific data should consult the original article.

Initial Biological Activity Characterization

While extracts of Eucalyptus camaldulensis have demonstrated antibacterial and antifungal activities, specific biological activity data for the isolated this compound was not available in the public domain at the time of this writing. The initial discovery paper focused primarily on the isolation and structural elucidation of the compound. Further studies are required to determine the specific bioactivities and potential therapeutic applications of this compound.

Visualizations

Logical Workflow for Natural Product Discovery

The following diagram illustrates a typical workflow for the discovery and characterization of a novel natural product like this compound.

A Plant Material Collection (Eucalyptus camaldulensis leaves) B Extraction and Fractionation A->B C Chromatographic Purification (VLC, Column Chromatography, HPLC) B->C D Isolation of Pure Compound (this compound) C->D E Structure Elucidation D->E G Biological Activity Screening D->G F Spectroscopic Analysis (NMR, MS, IR, UV) E->F H Data Analysis and Structure Confirmation F->H

Caption: General workflow for the isolation and characterization of this compound.

Conclusion

This compound represents a novel addition to the class of chromenone glucosides. Its discovery from Eucalyptus camaldulensis highlights the potential of this plant as a source of new bioactive compounds. While its initial characterization has been established, further research is needed to fully elucidate its biological activity profile and to explore its potential for drug development. The detailed experimental and spectroscopic data provided in the primary publication by Begum et al. serves as the critical starting point for any future investigation into this promising natural product.

An In-depth Technical Guide on the Biosynthesis Pathway of Chromenone Glucosides in Eucalyptus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Eucalyptus is a rich source of diverse secondary metabolites, including terpenoids, flavonoids, and phloroglucinols, many of which possess significant pharmacological activities. Among these, chromenone glucosides are a class of compounds with a growing interest due to their potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of chromenone glucosides in Eucalyptus. While the complete pathway has not been fully elucidated in this specific genus, this guide consolidates the existing knowledge from related plant species and the genomic and enzymatic data available for Eucalyptus to propose a putative biosynthetic pathway.

This document details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols for analysis, and provides visual representations of the proposed pathway and experimental workflows to facilitate further research and drug discovery efforts in this area.

Proposed Biosynthesis Pathway of Chromenone Glucosides in Eucalyptus

The biosynthesis of chromenone glucosides in Eucalyptus is proposed to occur in two main stages: the formation of the chromenone aglycone via the polyketide pathway, followed by a glycosylation step to attach a glucose moiety.

Stage 1: Formation of the Chromenone Aglycone

The core chromenone structure is synthesized through the acetate-malonate pathway, a common route for the production of polyketides in plants. The key enzyme in this process is a Type III polyketide synthase (PKS).

Key Enzyme: Pentaketide Chromone Synthase (PCS) While a specific PCS has not been isolated and characterized from Eucalyptus, the genome of various Eucalyptus species is known to contain a diverse family of Type III PKSs.[1] These enzymes are homologous to PCS enzymes found in other plants, such as Aloe arborescens, which have been shown to catalyze the formation of a pentaketide chromone.[2]

Reaction Mechanism: The proposed reaction for the formation of the chromenone aglycone, 5,7-dihydroxy-2-methylchromone, involves the following steps:

  • Initiation: The reaction is initiated with an acetyl-CoA starter unit, which can be derived from the decarboxylation of malonyl-CoA.

  • Elongation: Four successive decarboxylative condensations of malonyl-CoA extender units with the growing polyketide chain.

  • Cyclization and Aromatization: The resulting linear pentaketide intermediate undergoes an intramolecular C6 to C1 Claisen condensation and subsequent cyclization to form the chromone ring system.[2]

The overall reaction catalyzed by PCS is: 5 Malonyl-CoA → 5,7-dihydroxy-2-methyl-4H-chromen-4-one + 5 CoA + 5 CO2 + H2O[3]

Biosynthesis_Pathway_Aglycone Malonyl_CoA Malonyl-CoA (x5) PCS Pentaketide Chromone Synthase (PCS) (Type III PKS) Malonyl_CoA->PCS Acetyl_CoA Acetyl-CoA (Starter) Acetyl_CoA->PCS Pentaketide Linear Pentaketide Intermediate PCS->Pentaketide 4x condensation Chromenone 5,7-dihydroxy-2-methylchromone (Chromenone Aglycone) Pentaketide->Chromenone Cyclization & Aromatization

Stage 2: Glycosylation of the Chromenone Aglycone

The final step in the biosynthesis of chromenone glucosides is the attachment of a glucose molecule to the chromenone aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).

Key Enzyme: UDP-glucosyltransferase (UGT) Eucalyptus species possess a large number of UGTs that are involved in the glycosylation of various secondary metabolites.[4] While the specific UGT responsible for chromenone glucosylation has not been identified, it is hypothesized that a UGT from the GT1 family, which is known to act on a wide range of phenolic compounds, is involved.[5][6]

Reaction Mechanism: The UGT transfers a glucose moiety from an activated sugar donor, UDP-glucose, to a hydroxyl group on the chromenone aglycone. The most common site of glycosylation for chromones is the 7-hydroxyl group.

The overall reaction is: 5,7-dihydroxy-2-methylchromone + UDP-glucose → 7-O-glucosyl-5-hydroxy-2-methylchromone (Chromenone Glucoside) + UDP

Biosynthesis_Pathway_Glucoside Chromenone 5,7-dihydroxy-2-methylchromone UGT UDP-glucosyltransferase (UGT) Chromenone->UGT UDP_Glucose UDP-Glucose UDP_Glucose->UGT Chromenone_Glucoside Chromenone Glucoside UGT->Chromenone_Glucoside UDP UDP UGT->UDP

Quantitative Data

Quantitative data specifically on chromenone glucosides in Eucalyptus is currently limited in the published literature. However, studies on related flavonoids provide an indication of the levels at which these phenolic compounds can be found in Eucalyptus leaves. The following table summarizes quantitative data for flavonoids from a study on ten Australian Eucalyptus species. Researchers can adapt the methodologies used in these studies for the quantification of chromenone glucosides.

Table 1: Quantitative Analysis of Flavonoids in Eucalyptus Leaves

Eucalyptus SpeciesFlavanone (Pinocembrin) (% of dried methanol extract)Flavanone (Pinostrobin) (% of dried methanol extract)
E. sieberi0.07 ± 0.010.08 ± 0.01
E. rossii0.82 ± 0.03-
E. fastigata0.02 ± 0.01-
E. macrorhyncha0.02 ± 0.01-
E. fraxinoides--
E. agglomerata--
E. consideniana--
E. pauciflora--
E. dives--
E. obliqua--
Data adapted from a study on flavonoid quantification in Eucalyptus species.[7] The absence of a value indicates that the compound was not detected.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of chromenone glucoside biosynthesis in Eucalyptus. These protocols are based on established methods for the analysis of related compounds and enzymes.

Extraction and Quantification of Chromenone Glucosides

This protocol is adapted from methods used for the analysis of flavonoids and other polyphenols in plant tissues.[7][8][9]

Objective: To extract and quantify chromenone glucosides from Eucalyptus leaf material.

Materials:

  • Fresh or freeze-dried Eucalyptus leaves

  • Liquid nitrogen

  • 80% Methanol (HPLC grade)

  • 0.1% Formic acid in water (HPLC grade)

  • 0.1% Formic acid in acetonitrile (HPLC grade)

  • Centrifuge

  • HPLC-PDA or HPLC-MS system with a C18 column

Procedure:

  • Sample Preparation: Grind fresh or freeze-dried leaf tissue to a fine powder using a mortar and pestle with liquid nitrogen.

  • Extraction: Weigh approximately 2g of the powdered tissue into a centrifuge tube. Add 20 mL of 80% methanol. Vortex thoroughly and then sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-PDA/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B; 40-45 min, 100-5% B; 45-50 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector scanning from 200-400 nm. For MS detection, use electrospray ionization (ESI) in both positive and negative modes.

  • Quantification: Create a calibration curve using a purified chromenone glucoside standard of known concentrations. The concentration in the samples can then be determined by comparing the peak area to the standard curve.

Experimental_Workflow_Extraction Start Eucalyptus Leaf Sample Grinding Grind with Liquid N2 Start->Grinding Extraction Extract with 80% Methanol Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration Analysis HPLC-PDA/MS Analysis Filtration->Analysis Quantification Quantify using Standard Curve Analysis->Quantification End Chromenone Glucoside Concentration Quantification->End

Enzyme Assay for Pentaketide Chromone Synthase (PCS) Activity

This protocol is based on the established assay for Type III PKS enzymes.[10][11]

Objective: To determine the enzymatic activity of a putative PCS from Eucalyptus.

Materials:

  • Purified recombinant PCS enzyme

  • Malonyl-CoA

  • [2-14C]Malonyl-CoA (for radioactive detection) or a suitable spectrophotometric assay

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • 20% HCl

  • Ethyl acetate

  • Scintillation cocktail (for radioactive detection)

  • HPLC system

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 100 µM malonyl-CoA, and a catalytic amount of [2-14C]malonyl-CoA.

  • Enzyme Addition: Add the purified recombinant PCS enzyme to the reaction mixture to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 20% HCl.

  • Product Extraction: Extract the reaction products twice with an equal volume of ethyl acetate.

  • Analysis:

    • Radioactive Detection: Evaporate the pooled ethyl acetate fractions to dryness, redissolve in a small volume of methanol, and quantify the radioactivity using a scintillation counter.

    • HPLC Analysis: Evaporate the ethyl acetate fractions, redissolve in methanol, and analyze by reversed-phase HPLC to separate and identify the chromenone product.

  • Calculation of Activity: Enzyme activity can be calculated based on the amount of product formed per unit time per amount of enzyme.

Heterologous Expression and Characterization of UDP-glucosyltransferases (UGTs)

This protocol outlines the general steps for expressing and characterizing a candidate UGT from Eucalyptus.[12][13][14]

Objective: To express a candidate UGT gene from Eucalyptus in a heterologous host and test its activity towards a chromenone aglycone.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET vector)

  • Candidate UGT cDNA from Eucalyptus

  • LB medium

  • IPTG (isopropyl-β-D-1-thiogalactopyranoside)

  • Chromenone aglycone substrate

  • UDP-glucose

  • Tris-HCl buffer (50 mM, pH 7.5)

  • HPLC-MS system

Procedure:

  • Cloning: Clone the candidate UGT cDNA into an appropriate expression vector.

  • Transformation: Transform the expression vector into a suitable E. coli expression strain.

  • Expression: Grow the transformed E. coli cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow at a lower temperature (e.g., 18°C) overnight.

  • Protein Purification (Optional but Recommended): Harvest the cells, lyse them, and purify the recombinant UGT using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM UDP-glucose, 100 µM chromenone aglycone, and the purified UGT enzyme (or crude cell lysate).

    • Incubate at 30°C for 1-2 hours.

    • Stop the reaction by adding an equal volume of methanol.

  • Product Analysis: Centrifuge the reaction mixture to pellet any precipitate and analyze the supernatant by HPLC-MS to detect the formation of the chromenone glucoside.

Experimental_Workflow_UGT Start Candidate UGT cDNA from Eucalyptus Cloning Clone into Expression Vector Start->Cloning Transformation Transform into E. coli Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Purification Purify Recombinant UGT Expression->Purification Assay Enzyme Assay with Chromenone Aglycone Purification->Assay Analysis HPLC-MS Analysis Assay->Analysis End Characterized UGT Analysis->End

Conclusion and Future Directions

This technical guide has outlined the putative biosynthesis pathway of chromenone glucosides in Eucalyptus, based on current knowledge of polyketide and glycosyltransferase biochemistry. While direct evidence for the entire pathway in Eucalyptus is still forthcoming, the presence of the necessary enzyme families in the Eucalyptus genome strongly supports the proposed model.

Future research should focus on:

  • Isolation and characterization of a Pentaketide Chromone Synthase (PCS) from a Eucalyptus species known to produce chromones.

  • Identification and functional characterization of the specific UDP-glucosyltransferase(s) responsible for the glycosylation of the chromenone aglycone.

  • Quantitative analysis of chromenone glucosides across different Eucalyptus species and tissues to understand their distribution and regulation.

  • Metabolic engineering of these pathways in microbial or plant systems to produce novel chromenone derivatives with enhanced therapeutic properties.

The protocols and information provided in this guide serve as a valuable resource for researchers and drug development professionals to advance our understanding of this important class of natural products and to unlock their full therapeutic potential.

References

Eucamalduside A: A Technical Guide to its Natural Sources, Distribution, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucamalduside A is a megastigmane glucoside, a class of C13-norisoprenoids, which has been identified in the plant kingdom. These compounds are of growing interest to the scientific community due to their potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution within the source organism, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, phytochemistry, and drug discovery.

Natural Sources and Distribution

The primary and thus far exclusive documented natural source of this compound is the tree species Eucalyptus camaldulensis, commonly known as the river red gum. This species is widespread across Australia and has been introduced to many other parts of the world.

Distribution within the Plant:

This compound has been primarily isolated from the leaves of Eucalyptus camaldulensis. While other parts of the plant, such as the stem bark, roots, fruits, and seeds, contain a rich variety of phytochemicals, the leaves are the principal repository for this specific megastigmane glucoside.

Quantitative Data

Specific quantitative data on the yield of pure this compound from Eucalyptus camaldulensis is not extensively reported in publicly available scientific literature. However, data on the yields of various extracts from the leaves of this plant provide a general indication of the chemical richness of its biomass. The following tables summarize the available quantitative data for different types of extracts obtained from Eucalyptus camaldulensis leaves. It is important to note that these values represent the total yield of the extract and not the specific percentage of this compound.

Table 1: Percentage Yield of Various Extracts from Eucalyptus camaldulensis Leaves

Extract TypeSolvent(s)Percentage Yield (%)Reference
Petroleum Ether ExtractPetroleum Ether1.54[1]
Chloroform ExtractChloroform3.82[1]
Ethanol ExtractEthanol9.34[1]
Aqueous ExtractWater6.54[1]
Methanol ExtractMethanol9.17

Table 2: Yield of Essential Oil from Eucalyptus camaldulensis Leaves

Extraction MethodYield (%)Geographic OriginReference
Hydrodistillation1.11Palestine[2]
Steam Distillation1.4 (from chilled leaves)Nigeria[3][4]
Hydrodistillation0.5 - 2.53Various[2]
Hydrodistillation0.90 - 0.98Pakistan and Morocco
Hydrodistillation0.6 - 1.4Benin
Not Specified2.3 - 3.0Taiwan

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Fresh leaves of Eucalyptus camaldulensis are collected. It is advisable to note the geographical location, time of collection, and overall health of the plant, as these factors can influence phytochemical content.

  • Drying: The leaves are air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

  • Grinding: The dried leaves are ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent Selection: Methanol or ethanol are commonly used solvents for the initial extraction of polar and semi-polar compounds like glycosides.

  • Procedure:

    • The powdered leaf material is macerated in the chosen solvent (e.g., 95% methanol) at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.

    • The mixture is then filtered to separate the extract from the solid plant material.

    • The extraction process is typically repeated multiple times (e.g., three times) with fresh solvent to ensure exhaustive extraction.

    • The filtrates from all extractions are combined.

    • The solvent is removed from the combined filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

Fractionation of the Crude Extract
  • Liquid-Liquid Partitioning: The crude methanolic extract is typically suspended in water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

Chromatographic Purification
  • Column Chromatography: The enriched fraction (e.g., the n-butanol fraction) is subjected to column chromatography over a solid stationary phase.

    • Stationary Phase: Silica gel is a common choice for the initial separation.

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

    • Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using preparative HPLC.

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A mixture of water and a polar organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is used as the mobile phase. The separation can be performed isocratically or with a gradient.

    • Detection: A UV detector is used to monitor the elution of compounds.

    • Fraction Collection: The peak corresponding to this compound is collected.

Structure Elucidation

The structure of the isolated pure compound is confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorption.

Visualization of the Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from Eucalyptus camaldulensis leaves.

Isolation_Workflow cluster_preparation 1. Material Preparation cluster_extraction 2. Extraction cluster_fractionation 3. Fractionation cluster_purification 4. Purification cluster_analysis 5. Analysis p1 Collection of Eucalyptus camaldulensis leaves p2 Air Drying p1->p2 p3 Grinding to fine powder p2->p3 e1 Maceration with Methanol/Ethanol p3->e1 Powdered Leaves e2 Filtration e1->e2 e3 Solvent Evaporation e2->e3 f1 Liquid-Liquid Partitioning (n-hexane, chloroform, ethyl acetate, n-butanol) e3->f1 Crude Extract c1 Column Chromatography (Silica Gel) f1->c1 Enriched Polar Fraction c2 Preparative HPLC (C18 Column) c1->c2 a1 Pure this compound c2->a1 Isolated Compound

Generalized workflow for the isolation of this compound.

Conclusion

This technical guide has summarized the current knowledge on the natural sources, distribution, and isolation of this compound. While Eucalyptus camaldulensis is the confirmed botanical source, further research is required to quantify the yield of this compound and to develop optimized and standardized isolation protocols. The methodologies and data presented here provide a solid foundation for researchers to build upon in their efforts to explore the potential of this natural compound.

References

Preliminary Biological Activity Screening of Eucamalduside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available data, specific quantitative biological activity data for Eucamalduside A is not extensively available in the public domain. This technical guide, therefore, provides a comprehensive framework of standard experimental protocols and conceptual signaling pathways that are conventionally employed for the preliminary biological activity screening of novel natural products, using this compound as a representative example. The data tables are presented as templates to guide researchers in their experimental design and data presentation.

Introduction

This compound is a natural compound that can be isolated from the leaves of Eucalyptus camaldulensis.[1] Extracts and essential oils from this plant have been reported to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.[2] This guide outlines a systematic approach to the preliminary in vitro screening of this compound to evaluate its potential as a therapeutic agent. The core experimental assays detailed herein are designed to assess its cytotoxicity, anti-inflammatory, and antimicrobial activities.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.[3]

Experimental Protocol: MTT Assay

1. Cell Seeding:

  • Culture selected human cancer cell lines (e.g., HeLa, A549) or normal cell lines (e.g., HEK293) in appropriate complete growth medium.
  • Harvest cells in the exponential growth phase and determine cell viability using a hemocytometer and trypan blue exclusion.
  • Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in a final volume of 100 µL of culture medium per well.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations to be tested.
  • After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
  • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

3. MTT Addition and Incubation:

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
  • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT from each well.
  • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:
  • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
  • The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of cell viability versus compound concentration.[4][5][6]

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (hours)IC₅₀ (µM)
Cancer Cell Lines
HeLa (Cervical Cancer)24Data to be determined
48Data to be determined
72Data to be determined
A549 (Lung Cancer)24Data to be determined
48Data to be determined
72Data to be determined
Normal Cell Line
HEK293 (Human Embryonic Kidney)24Data to be determined
48Data to be determined
72Data to be determined

Anti-inflammatory Activity: Nitric Oxide Synthase Inhibition Assay

Inflammation is a complex biological response, and nitric oxide (NO) is a key inflammatory mediator produced by nitric oxide synthase (NOS).[7][8] The inhibition of NO production is a common indicator of anti-inflammatory activity. The Griess assay is a widely used method to measure nitrite (a stable product of NO), which indirectly quantifies NO production.

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of this compound for 1 hour.
  • Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.
  • Include a positive control, such as a known NOS inhibitor (e.g., L-NAME).
  • Incubate the plate for 24 hours at 37°C with 5% CO₂.

3. Nitrite Measurement (Griess Assay):

  • After incubation, collect 50 µL of the culture supernatant from each well.
  • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
  • Incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
  • Incubate for another 10 minutes at room temperature.

4. Absorbance Measurement:

  • Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.
  • Calculate the concentration of nitrite in each sample from the standard curve.
  • Determine the percentage of NO inhibition using the formula:
  • % NO Inhibition = [1 - (Nitrite in Treated Group / Nitrite in LPS-stimulated Group)] x 100
  • Calculate the IC₅₀ value for NO inhibition.

Data Presentation: Anti-inflammatory Activity of this compound
AssayCell LineIC₅₀ (µM)
Nitric Oxide Production InhibitionRAW 264.7Data to be determined

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1][9] The broth microdilution method is a standard technique for this purpose.[1][10]

Experimental Protocol: Broth Microdilution Method

1. Microorganism Preparation:

  • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
  • Prepare a standardized inoculum of each microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

2. Serial Dilution of the Compound:

  • In a 96-well microplate, perform two-fold serial dilutions of this compound in the appropriate broth medium to obtain a range of concentrations.

3. Inoculation:

  • Add the standardized microbial inoculum to each well containing the diluted compound.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic/antifungal can be used as a reference standard.

4. Incubation:

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

5. MIC Determination:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Data Presentation: Antimicrobial Activity of this compound
MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive BacteriaData to be determined
Escherichia coli (ATCC 25922)Gram-negative BacteriaData to be determined
Candida albicans (ATCC 90028)Fungus (Yeast)Data to be determined

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Experimental_Workflow cluster_screening Preliminary Biological Activity Screening of this compound cluster_cytotoxicity Cytotoxicity Assessment cluster_antiinflammatory Anti-inflammatory Assessment cluster_antimicrobial Antimicrobial Assessment Compound This compound Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Compound->AntiInflammatory Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial cluster_cytotoxicity cluster_cytotoxicity cluster_antiinflammatory cluster_antiinflammatory cluster_antimicrobial cluster_antimicrobial CellLines Cancer & Normal Cell Lines MTT_Assay MTT Assay Protocol CellLines->MTT_Assay IC50_Cyto IC50 Determination MTT_Assay->IC50_Cyto Macrophages RAW 264.7 Macrophages NO_Assay Griess Assay for Nitric Oxide Macrophages->NO_Assay IC50_NO IC50 Determination NO_Assay->IC50_NO Microbes Bacteria & Fungi Broth_Dilution Broth Microdilution Method Microbes->Broth_Dilution MIC_Value MIC Determination Broth_Dilution->MIC_Value

Caption: General workflow for the preliminary biological activity screening of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses.[11][12][13] Natural compounds often exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) EucamaldusideA This compound EucamaldusideA->IKK Inhibition EucamaldusideA->NFkB Inhibition of Translocation

Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation.[14][15][16] It often works in conjunction with the NF-κB pathway to regulate the expression of inflammatory mediators.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK1/2, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 (Transcription Factor) MAPK->AP1 Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Gene Expression EucamaldusideA This compound EucamaldusideA->MAPKK Inhibition EucamaldusideA->MAPK Inhibition

Caption: Postulated inhibitory mechanism of this compound on the MAPK signaling cascade.

References

Unraveling the Molecular Architecture: A Technical Guide to the Mass Spectrometry Fragmentation of Eucamalduside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Eucamalduside A, a chromenone glucoside acylated with a monoterpene acid. Isolated from Eucalyptus camaldulensis, this natural product holds potential for further investigation in drug discovery.[1] This document outlines a theoretical framework for its fragmentation based on established principles of mass spectrometry, offering a valuable resource for researchers working on the structural elucidation of similar compounds.

Chemical Structure and Properties of this compound

This compound possesses a molecular formula of C26H32O11 and a molecular weight of 520.53 g/mol . Its structure is characterized by a chromenone aglycone linked to a glucose molecule, which is further acylated by a monoterpenoid acid. This complex structure gives rise to a distinctive fragmentation pattern under mass spectrometric analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the glycosidic bond and subsequent fragmentation of the resulting aglycone and sugar-monoterpenoid moieties. The predicted fragmentation is based on the known behavior of chromenone glucosides and monoterpenoids in mass spectrometry.

Upon electrospray ionization (ESI), this compound is expected to readily form protonated molecules [M+H]+ in positive ion mode and deprotonated molecules [M-H]- in negative ion mode. The collision-induced dissociation (CID) of these precursor ions will lead to a series of characteristic product ions.

Key Predicted Fragmentation Pathways:

  • Glycosidic Bond Cleavage: The most facile fragmentation is the cleavage of the O-glycosidic bond, resulting in the separation of the aglycone and the acylated glucose. This will produce a prominent ion corresponding to the chromenone aglycone.

  • Fragmentation of the Acylated Sugar: The sugar moiety, acylated with the monoterpene acid, will undergo further fragmentation. This can include the neutral loss of the monoterpene acid, as well as cross-ring cleavages of the glucose unit.

  • Fragmentation of the Monoterpenoid Moiety: The monoterpene acid itself can fragment through various pathways, including the loss of small neutral molecules like H2O and CO2.

  • Retro-Diels-Alder (RDA) Fragmentation: The chromenone ring system of the aglycone may undergo retro-Diels-Alder fragmentation, a common pathway for flavonoids and related compounds.

Predicted Fragment Ions (Positive Ion Mode)
m/z (predicted) Proposed Formula Description of Fragment
521.1966[C26H33O11]+Protonated molecule [M+H]+
359.1442[C16H23O9]+Acylated glucose moiety
193.0501[C10H9O4]+Chromenone aglycone
167.0865[C10H11O2]+Monoterpene acid moiety
149.0759[C10H9O]+Fragment from monoterpene acid (loss of H2O)
121.0653[C8H5O2]+Fragment from chromenone aglycone (RDA)
Predicted Fragmentation of this compound```dot

G M This compound [M+H]+ (m/z 521.20) Aglycone Chromenone Aglycone (m/z 193.05) M->Aglycone Glycosidic Cleavage AcylatedSugar Acylated Glucose (m/z 359.14) M->AcylatedSugar Glycosidic Cleavage RDA_Fragment RDA Fragment (m/z 121.07) Aglycone->RDA_Fragment RDA Fragmentation Monoterpene Monoterpene Acid (m/z 167.09) AcylatedSugar->Monoterpene Ester Cleavage Glucose Glucose (m/z 163.06) AcylatedSugar->Glucose Ester Cleavage Monoterpene_Fragment Monoterpene Fragment (m/z 149.08) Monoterpene->Monoterpene_Fragment Neutral Loss (H2O)

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This technical guide presents a theoretically derived fragmentation pattern for this compound based on its chemical structure and established mass spectrometric principles for related compound classes. The provided information, including the predicted fragment ions and a general experimental protocol, serves as a foundational resource for researchers aiming to identify and characterize this compound and similar natural products. Experimental verification of this predicted fragmentation pattern is a crucial next step for the definitive structural elucidation of this compound.

References

In Silico Prediction of Eucamalduside A Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucamalduside A, a chromenone glucoside isolated from Eucalyptus camaldulensis, belongs to a class of natural products with potential therapeutic applications.[1][2][3] While the parent plant is known for its antibacterial and antifungal properties, specific bioactivity data for this compound is not extensively available.[1][2] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, providing a framework for hypothesis generation and guiding future experimental validation. The methodologies presented herein encompass molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and target identification through network pharmacology, offering a cost-effective and efficient preliminary assessment of novel natural products.

Introduction to this compound and In Silico Bioactivity Prediction

Natural products are a rich source of bioactive compounds and have historically been a cornerstone of drug discovery.[4][5] this compound is a natural product found in Eucalyptus camaldulensis var. obtusa.[3] The emergence of computational methodologies has revolutionized the initial stages of drug development by enabling the rapid screening and characterization of compounds before committing to resource-intensive laboratory experiments.[4] In silico techniques, such as molecular docking and machine learning-based predictions, allow for the elucidation of potential biological targets and the assessment of pharmacokinetic and pharmacodynamic properties.[5][6][7] This guide presents a hypothetical in silico investigation of this compound to predict its bioactivity and identify potential mechanisms of action.

Proposed In Silico Investigation Workflow

The proposed workflow for the in silico prediction of this compound bioactivity is a multi-step process that begins with data acquisition and culminates in the identification of high-priority targets for experimental validation.

workflow cluster_prep Preparation cluster_analysis Computational Analysis cluster_validation Prioritization A Acquire this compound 3D Structure C Molecular Docking A->C D ADMET Prediction A->D B Identify Potential Protein Targets B->C E Network Pharmacology C->E F Target Prioritization C->F D->F E->F pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC-F Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Translocase Translocase Lipid_II->Translocase Peptidoglycan Peptidoglycan Translocase->Peptidoglycan Transglycosylation Peptidoglycan->Peptidoglycan PBP Penicillin-Binding Proteins (PBPs) PBP->Peptidoglycan Eucamalduside_A This compound Eucamalduside_A->PBP Inhibition

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Eucamalduside A and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucamalduside A, a chromenone glucoside acylated with a monoterpene acid, is a natural product isolated from the leaves of Eucalyptus camaldulensis. Preliminary studies on extracts of E. camaldulensis have indicated potential antibacterial and antifungal activities.[1] To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a detailed, hypothetical protocol for the total synthesis of this compound, providing a strategic roadmap for its chemical construction and the generation of analogues for further biological evaluation. The proposed synthesis is divided into three main parts: the synthesis of the chromenone aglycone (Noreugenin), the synthesis of the chiral monoterpene acid, and the final assembly through glycosylation and selective acylation.

Proposed Retrosynthetic Analysis

The proposed retrosynthetic strategy for this compound dissects the molecule into three key building blocks: the chromenone core 3 , a protected glucose donor 4 , and the chiral monoterpene acid 5 . The key disconnections are the glycosidic bond and the ester linkage.

G EucA This compound (1) Intermediate1 Acylated Glucoside (2) EucA->Intermediate1 Esterification MonoterpeneAcid Monoterpene Acid (5) EucA->MonoterpeneAcid Esterification Noreugenin Noreugenin (3) Intermediate1->Noreugenin Glycosylation ProtectedGlucose Protected Glucose (4) Intermediate1->ProtectedGlucose Glycosylation

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Building Blocks

Synthesis of the Chromenone Aglycone: 5,7-Dihydroxy-2-methylchromone (Noreugenin, 3)

The synthesis of the chromenone core, Noreugenin, can be achieved via the Pechmann condensation reaction.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of resorcinol (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add ethyl acetoacetate (1.1 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford 7-hydroxy-4-methylcoumarin.

  • Conversion to Chromone: The conversion of the coumarin to the chromone can be achieved through established literature methods, for instance, via an Algar-Flynn-Oyamada reaction or other rearrangement reactions. For the synthesis of 5,7-dihydroxy-2-methylchromone (Noreugenin), a more direct route starting from phloroglucinol and ethyl acetoacetate under appropriate conditions can also be considered.[2][3][4]

Proposed Synthesis of (2E,6S)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid (5)

The synthesis of the racemic monoterpene acid has been reported starting from linalool.[5][6] For a stereoselective synthesis of the (S)-enantiomer, a chiral starting material or an asymmetric synthesis approach is necessary. One possible approach is an asymmetric Sharpless epoxidation of a suitable allylic alcohol precursor.

Proposed Experimental Protocol (Asymmetric Approach):

  • Starting Material: Commercially available (R)-linalool can be used as a chiral starting point.

  • Oxidation: Selective oxidation of the primary alcohol of a protected (R)-linalool derivative to the corresponding aldehyde.

  • Wittig Reaction: A Wittig reaction with a stabilized ylide (e.g., Ph3P=C(CH3)CO2Et) would introduce the α,β-unsaturated ester moiety with E-selectivity.

  • Saponification: Hydrolysis of the ethyl ester to the carboxylic acid would yield the desired (S)-monoterpene acid.

StepReagents and ConditionsExpected Yield (%)
1. Protection of LinaloolTBDMSCl, Imidazole, DMF>95
2. Oxidation to AldehydePCC, DCM70-80
3. Wittig ReactionPh3P=C(CH3)CO2Et, Toluene, reflux60-70
4. DeprotectionTBAF, THF>90
5. SaponificationLiOH, THF/H2O>95
Overall Yield ~40-50

Assembly of this compound

The final assembly involves the glycosylation of the chromenone and the selective acylation of the glucose moiety.

Glycosylation

A Koenigs-Knorr glycosylation is a plausible method, requiring a protected glucose donor.

Proposed Experimental Protocol:

  • Protection of Noreugenin: The 7-hydroxyl group of Noreugenin 3 should be protected, for example, as a benzyl ether.

  • Glycosylation Reaction: The 7-O-benzyl-noreugenin is reacted with a protected glucosyl bromide (e.g., acetobromoglucose) in the presence of a silver salt promoter (e.g., Ag2CO3). This is expected to selectively glycosylate the more acidic 5-hydroxyl group.

  • Deprotection: Removal of the protecting groups from the glucose moiety (e.g., using Zemplén conditions for acetate removal) and the chromenone (e.g., hydrogenolysis for benzyl group removal) would yield the glucoside intermediate.

G Start Protected Noreugenin + Protected Glucosyl Bromide Glycosylation Koenigs-Knorr Glycosylation (Ag2CO3) Start->Glycosylation Intermediate Protected Glucoside Glycosylation->Intermediate Deprotection1 Zemplén Deacetylation (NaOMe, MeOH) Intermediate->Deprotection1 Intermediate2 Partially Deprotected Glucoside Deprotection1->Intermediate2 Deprotection2 Hydrogenolysis (H2, Pd/C) Intermediate2->Deprotection2 FinalGlucoside Chromenone Glucoside Deprotection2->FinalGlucoside

Caption: Proposed workflow for the synthesis of the chromenone glucoside.

Selective Acylation and Final Deprotection

The final step is the selective acylation of the primary hydroxyl group of the glucose moiety.

Proposed Experimental Protocol:

  • Selective Acylation: The chromenone glucoside is reacted with the protected monoterpene acid 5 (e.g., as an acid chloride or activated with a coupling agent like DCC/DMAP). The reaction should selectively acylate the sterically less hindered and more reactive primary 6-OH group of the glucose.[7][8][9][10]

  • Final Deprotection: Any remaining protecting groups are removed to yield this compound.

StepReagents and ConditionsExpected Yield (%)
1. Selective AcylationMonoterpene Acid (5), DCC, DMAP, DCM50-60
2. Final Deprotection(If necessary)>90
Overall Yield ~45-55

Synthesis of Analogues

The proposed synthetic route is amenable to the synthesis of analogues by modifying the building blocks.

  • Chromenone Analogues: Different substituted phenols and β-ketoesters can be used in the Pechmann condensation to generate a library of chromenone cores.

  • Monoterpene Acid Analogues: A variety of chiral or achiral carboxylic acids can be used in the final acylation step to explore the structure-activity relationship of the side chain.

Conclusion

This document provides a comprehensive, though hypothetical, framework for the total synthesis of this compound. The proposed strategy relies on established synthetic methodologies and provides a clear path for the construction of this natural product and its analogues. The successful execution of this synthesis would provide access to larger quantities of this compound for detailed biological studies and would enable the exploration of its therapeutic potential through the synthesis of a diverse library of related compounds. Further experimental validation is required to optimize the proposed reaction conditions and to overcome any unforeseen synthetic challenges.

References

Application Notes and Protocols for the Extraction and Purification of Eucamalduside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucamalduside A is a chromenone glucoside acylated with a monoterpene acid, first isolated from the leaves of Eucalyptus camaldulensis var. obtusa. This document provides a detailed, representative protocol for the extraction and purification of this compound. Due to the limited availability of a specific, published step-by-step protocol for this compound, the following methodology is a comprehensive amalgamation of established techniques for the isolation of structurally similar flavonoid and chromone C-glucosides from plant materials. This protocol is intended to serve as a robust starting point for researchers aiming to isolate and study this compound and related compounds.

Chemical Structure

This compound

  • Molecular Formula: C₂₆H₃₂O₁₁

  • Molecular Weight: 520.53 g/mol

  • Class: Chromenone Glucoside

Experimental Protocols

Part 1: Extraction of Crude this compound from Eucalyptus camaldulensis Leaves

This protocol details the initial extraction of a crude fraction enriched with this compound from dried plant material.

1.1. Plant Material Preparation:

  • Obtain fresh leaves of Eucalyptus camaldulensis var. obtusa.

  • Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for approximately 7-10 days, or until brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

1.2. Solvent Extraction:

  • Macerate the powdered leaves (1 kg) in 80% aqueous methanol (5 L) at room temperature for 48 hours with occasional stirring.

  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh 80% methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a viscous crude extract.

1.3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in distilled water (1 L).

  • Perform successive liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:

    • n-hexane (3 x 1 L) to remove non-polar compounds like fats and waxes.

    • Chloroform (3 x 1 L) to remove less polar compounds.

    • Ethyl acetate (3 x 1 L) to extract compounds of medium polarity, including this compound.

  • Collect the ethyl acetate fraction and concentrate it to dryness under reduced pressure to yield the crude this compound-enriched fraction.

Part 2: Purification of this compound

This section describes a multi-step chromatographic purification of the crude extract to isolate this compound.

2.1. Silica Gel Column Chromatography (Initial Fractionation):

  • Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of chloroform and methanol.

  • Dissolve the crude ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 v/v chloroform:methanol).

  • Collect fractions of 50-100 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) mobile phase and visualizing under UV light (254 nm).

  • Pool the fractions containing the target compound (based on TLC comparison with a reference standard, if available, or by analyzing the major spots).

  • Concentrate the pooled fractions to dryness.

2.2. Sephadex LH-20 Column Chromatography (Size Exclusion and Polarity-Based Separation):

  • Swell Sephadex LH-20 gel in methanol for at least 4 hours.

  • Pack a column with the swollen Sephadex LH-20.

  • Dissolve the partially purified fraction from the silica gel column in a minimal volume of methanol.

  • Apply the sample to the top of the Sephadex LH-20 column.

  • Elute the column with 100% methanol at a slow flow rate.

  • Collect small fractions and monitor by TLC as described previously.

  • Pool the fractions containing this compound and concentrate.

2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing):

  • Dissolve the further purified sample in the mobile phase for injection.

  • Perform preparative HPLC on a C18 column.

  • Use an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water (e.g., a gradient of 20-40% acetonitrile in water over 30 minutes).

  • Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

  • Confirm the purity and identity of the final compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table presents plausible yields and purities at each stage of the extraction and purification process, based on typical results for the isolation of flavonoid and chromone glycosides from plant material.

StageStarting Material (g)ProductYield (mg)Purity (%)
Extraction 1000 (Dried Leaves)Crude Methanolic Extract150,000~5
Liquid-Liquid Partitioning 150,000Ethyl Acetate Fraction25,000~15
Silica Gel Chromatography 25,000Partially Purified Fraction2,000~60
Sephadex LH-20 Chromatography 2,000Enriched this compound400~85
Preparative HPLC 400Pure this compound80>98

Visualizations

ExtractionWorkflow Start Dried Eucalyptus camaldulensis Leaves Extraction Maceration with 80% Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (n-hexane, Chloroform, Ethyl Acetate) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction

Caption: Workflow for the extraction of a crude this compound-enriched fraction.

PurificationWorkflow Start Ethyl Acetate Fraction SilicaGel Silica Gel Column Chromatography Start->SilicaGel TLC1 TLC Monitoring SilicaGel->TLC1 Sephadex Sephadex LH-20 Column Chromatography TLC1->Sephadex TLC2 TLC Monitoring Sephadex->TLC2 PrepHPLC Preparative HPLC (C18) TLC2->PrepHPLC Analysis Purity and Structural Analysis (HPLC, MS, NMR) PrepHPLC->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Multi-step purification workflow for the isolation of pure this compound.

Application Notes and Protocols: Investigating the Antifungal Activity of Eucamalduside A against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents. Natural products are a promising source of new therapeutic leads. Eucamalduside A, a compound isolated from Eucalyptus species, represents a potential candidate for investigation due to the known antimicrobial properties of other compounds from this genus.

These application notes provide a comprehensive set of protocols for the initial screening and characterization of the antifungal activity of this compound against Candida albicans. The methodologies outlined below are based on established standards in antifungal susceptibility testing and biofilm analysis. While specific data for this compound is not yet extensively published, these guidelines offer a robust framework for its evaluation.

Data Presentation: Hypothetical Antifungal Activity of this compound

Effective data management is crucial for comparing the efficacy of novel compounds. All quantitative data should be summarized in a clear and structured format. The following table provides a template for presenting the antifungal activity of this compound against various Candida albicans strains, including fluconazole-susceptible and -resistant isolates.

Compound C. albicans Strain MIC₅₀ (µg/mL) MFC (µg/mL) Biofilm Inhibition (BIC₅₀, µg/mL) Biofilm Eradication (BEC₅₀, µg/mL)
This compoundSC5314 (Wild-Type)[Insert Value][Insert Value][Insert Value][Insert Value]
This compoundFluconazole-Resistant Isolate 1[Insert Value][Insert Value][Insert Value][Insert Value]
FluconazoleSC5314 (Wild-Type)[Insert Value][Insert Value][Insert Value][Insert Value]
Amphotericin BSC5314 (Wild-Type)[Insert Value][Insert Value][Insert Value][Insert Value]
  • MIC₅₀ (Minimum Inhibitory Concentration): The lowest concentration of the compound that inhibits 50% of visible fungal growth.

  • MFC (Minimum Fungicidal Concentration): The lowest concentration of the compound that kills ≥99.9% of the initial fungal inoculum.

  • BIC₅₀ (Biofilm Inhibitory Concentration): The concentration of the compound that inhibits 50% of biofilm formation.

  • BEC₅₀ (Biofilm Eradication Concentration): The concentration of the compound that eradicates 50% of a pre-formed biofilm.

Experimental Protocols

The following are detailed protocols for key experiments to determine the antifungal efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.

Materials:

  • Candida albicans strains

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • This compound stock solution (in DMSO)

  • Positive control antifungal (e.g., Fluconazole)

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Suspend several colonies in 5 mL of sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the suspension 1:1000 in RPMI 1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in RPMI 1640 in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free well (growth control) and a well with media only (sterility control).

    • Prepare a similar dilution series for the positive control antifungal.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of visible growth compared to the drug-free control.

Minimum Fungicidal Concentration (MFC) Assay

This assay is performed as a follow-up to the MIC assay to determine if the compound is fungistatic or fungicidal.

Materials:

  • MIC plate from the previous experiment

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile spreader

Procedure:

  • From the wells of the MIC plate showing no visible growth, take a 10 µL aliquot.

  • Spot the aliquot onto an SDA plate.

  • Incubate the SDA plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from which no fungal colonies grow on the SDA plate.

Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of C. albicans biofilms.

Materials:

  • Candida albicans strains

  • RPMI 1640 medium

  • 96-well flat-bottom microtiter plates

  • This compound stock solution

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents

  • Microplate reader (490 nm)

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of C. albicans (1 x 10⁷ CFU/mL) in RPMI 1640.

  • Assay Setup:

    • Add 100 µL of the fungal suspension to the wells of a 96-well plate.

    • Add 100 µL of RPMI 1640 containing serial dilutions of this compound.

    • Include a drug-free control.

  • Biofilm Formation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Quantification:

    • Wash the wells gently with PBS to remove non-adherent cells.

    • Quantify the biofilm biomass using the XTT reduction assay, which measures metabolic activity.

    • The BIC₅₀ is the concentration of this compound that reduces biofilm metabolic activity by 50% compared to the control.

Visualizations

Experimental Workflow

G cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_mechanism Mechanism of Action Studies Compound Library Compound Library MIC Assay MIC Assay Compound Library->MIC Assay Test Compounds Hit Identification Hit Identification MIC Assay->Hit Identification MIC ≤ Threshold MFC Assay MFC Assay Hit Identification->MFC Assay Determine Fungicidal Activity Biofilm Assays Biofilm Assays Hit Identification->Biofilm Assays Assess Anti-Biofilm Potential MoA Studies MoA Studies Hit Identification->MoA Studies Biofilm Inhibition Biofilm Inhibition Biofilm Assays->Biofilm Inhibition Biofilm Eradication Biofilm Eradication Biofilm Assays->Biofilm Eradication Ergosterol Quantification Ergosterol Quantification MoA Studies->Ergosterol Quantification Gene Expression (RT-PCR) Gene Expression (RT-PCR) MoA Studies->Gene Expression (RT-PCR) Cellular Morphology (Microscopy) Cellular Morphology (Microscopy) MoA Studies->Cellular Morphology (Microscopy)

Caption: General workflow for antifungal drug discovery.

Hypothetical Signaling Pathway Inhibition

G This compound This compound Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway This compound->Ergosterol Biosynthesis Pathway Inhibits Hyphal Formation Hyphal Formation This compound->Hyphal Formation Inhibits Cell Membrane Integrity Cell Membrane Integrity Ergosterol Biosynthesis Pathway->Cell Membrane Integrity Maintains Fungal Cell Death Fungal Cell Death Cell Membrane Integrity->Fungal Cell Death Loss leads to Biofilm Formation Biofilm Formation Hyphal Formation->Biofilm Formation Required for

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Eucamalduside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucamalduside A, a natural compound isolated from Eucalyptus camaldulensis, has emerged as a molecule of interest for its potential antimicrobial properties. Extracts and essential oils from Eucalyptus camaldulensis have demonstrated considerable antimicrobial effects against a range of microorganisms.[1] This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) of this compound. The aim is to equip researchers with the necessary methodologies to evaluate its efficacy against various microbial strains, determine key quantitative metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and to provide a framework for investigating its mechanism of action.

The protocols outlined herein are based on established and widely accepted methods in clinical microbiology, ensuring that the data generated is reliable and reproducible.[2][3] These standardized procedures are crucial for the preclinical assessment of novel antimicrobial candidates like this compound and for providing a solid foundation for further drug development efforts. While specific quantitative data for this compound is not yet widely available, these protocols provide the means to generate such critical information.

Data Presentation: Quantitative Antimicrobial Metrics

The following tables are presented as templates for summarizing the key quantitative data obtained from antimicrobial susceptibility testing of this compound. The values provided are hypothetical and serve as examples of how to structure and present the experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive[Insert Experimental Value]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive[Insert Experimental Value]
Enterococcus faecalis (ATCC 29212)Gram-positive[Insert Experimental Value]
Escherichia coli (ATCC 25922)Gram-negative[Insert Experimental Value]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Insert Experimental Value]
Klebsiella pneumoniae (ATCC 700603)Gram-negative[Insert Experimental Value]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Various Bacterial Strains

Bacterial StrainGram StainThis compound MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive[Insert Experimental Value]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive[Insert Experimental Value]
Enterococcus faecalis (ATCC 29212)Gram-positive[Insert Experimental Value]
Escherichia coli (ATCC 25922)Gram-negative[Insert Experimental Value]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Insert Experimental Value]
Klebsiella pneumoniae (ATCC 700603)Gram-negative[Insert Experimental Value]

Table 3: Zone of Inhibition Diameters for this compound

Bacterial StrainGram StainThis compound Disk Content (µg)Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 29213)Gram-positive30[Insert Experimental Value]
Escherichia coli (ATCC 25922)Gram-negative30[Insert Experimental Value]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC of the test organisms.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. The final volume in each well will be 200 µL.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.[3]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Serial Dilutions of this compound C Inoculate 96-well Plate A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20h C->D E Read for Turbidity D->E F Determine MIC E->F

Workflow for MIC Determination
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined to find the lowest concentration of the antimicrobial agent required to kill the bacteria.

Materials:

  • Results from the MIC assay (Protocol 1)

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips or loops

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

  • Plating:

    • Spread the aliquot onto a TSA plate.

  • Incubation:

    • Incubate the TSA plates at 35-37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[5]

MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Select Clear Wells from MIC Plate B Subculture onto TSA Plates A->B C Incubate at 37°C for 18-24h B->C D Count Colonies C->D E Determine MBC (≥99.9% killing) D->E

Workflow for MBC Determination
Protocol 3: Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[1][3]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Gentamicin)

  • Blank disks (negative control)

Procedure:

  • Preparation of this compound Disks:

    • Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry.

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically place the this compound-impregnated disks, a positive control disk, and a blank disk onto the inoculated MHA plate.

    • Ensure the disks are in firm contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is yet to be elucidated, many natural antimicrobial compounds exert their effects by disrupting key bacterial processes. These can include inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, or interference with metabolic pathways.[6][7][8] Another potential target is the disruption of bacterial signaling pathways, such as quorum sensing, which is crucial for virulence and biofilm formation in many pathogenic bacteria.[9]

Further research into the mechanism of this compound could involve transcriptomic or proteomic analyses of treated bacteria to identify differentially expressed genes or proteins. Additionally, specific enzymatic assays could be employed to investigate the inhibition of key bacterial enzymes.

Signaling_Pathway cluster_pathway Hypothetical Bacterial Signaling Pathway cluster_inhibition Potential Inhibition by this compound Signal External Signal (e.g., Autoinducer) Receptor Membrane Receptor Signal->Receptor Kinase Sensor Kinase Receptor->Kinase Regulator Response Regulator Kinase->Regulator DNA DNA Binding Regulator->DNA Gene Virulence Gene Expression DNA->Gene Inhibitor This compound Inhibitor->Receptor Blocks Signal Binding Inhibitor->Kinase Inhibits Phosphorylation

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a conceptual model where a natural compound like this compound could interfere with a bacterial two-component signaling system, a common mechanism for environmental sensing and virulence regulation in bacteria.

References

Eucamalduside A as a potential lead for novel antibiotic development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eucamalduside A, a chromenone glucoside acylated with a monoterpene acid, is a natural product isolated from the leaves of Eucalyptus camaldulensis var. obtusa. While research on the specific antibacterial properties of purified this compound is limited, extracts from Eucalyptus camaldulensis have demonstrated significant antibacterial and anti-biofilm activities, suggesting that its constituents, including this compound, are promising candidates for the development of novel antibiotics. This document provides an overview of the potential of Eucalyptus camaldulensis extracts as a source of antibacterial compounds, with a focus on the methodologies used to evaluate their efficacy.

Data Presentation

The antibacterial and anti-biofilm activities of Eucalyptus camaldulensis extracts have been evaluated against various bacterial strains. The following tables summarize the available quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of Eucalyptus camaldulensis Extracts

Extract TypeBacterial StrainMIC (µg/mL)Reference
Methanolic Leaf ExtractStaphylococcus aureusNot specified[1]
Methanolic Leaf ExtractEscherichia coliNot specified[1]
Essential OilGram-positive bacteria0.07% - 1.1% (v/v)[2]
Essential OilGram-negative bacteria0.01% - 3.2% (v/v)[2]
Bark and Leaf ExtractsVarious bacteria0.08 - 200,000[2]

Table 2: Anti-biofilm Activity of Eucalyptus camaldulensis Methanolic Leaf Extract

Bacterial StrainExtract Concentration (µg/mL)Biofilm Inhibition (%)Reference
Staphylococcus aureus ATCC 2592316053.26 ± 1[1]
Escherichia coli ATCC 2592216049.09 ± 1[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and advancement of research. Below are protocols for antibacterial susceptibility and anti-biofilm assays that can be adapted for the evaluation of natural products like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (broth with solvent)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add 100 µL of MHB to all wells.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound dilutions.

  • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with solvent), and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Anti-Biofilm Assay using Crystal Violet Staining

This protocol quantifies the ability of a compound to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with glucose (optional, to promote biofilm formation)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Microplate reader

Procedure:

  • Grow a bacterial culture overnight in TSB.

  • Dilute the overnight culture in fresh TSB (with or without glucose).

  • In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

  • Add 100 µL of the test compound at various concentrations to the wells. Include a positive control (bacteria with an anti-biofilm agent) and a negative control (bacteria with solvent).

  • Incubate the plate at 37°C for 24-48 hours without agitation.

  • After incubation, gently discard the planktonic cells and wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Air-dry the plate.

  • Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Air-dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow_for_Antibiotic_Screening cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Mechanism of Action Studies Natural_Product_Isolation Isolate this compound from Eucalyptus camaldulensis MIC_Assay Broth Microdilution Assay (Determine MIC) Natural_Product_Isolation->MIC_Assay Bacterial_Culture_Prep Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Bacterial_Culture_Prep->MIC_Assay Anti_Biofilm_Assay Crystal Violet Assay (Assess Biofilm Inhibition) MIC_Assay->Anti_Biofilm_Assay Active Compounds Cytotoxicity_Assay MTT Assay on Mammalian Cells (Determine IC50) MIC_Assay->Cytotoxicity_Assay Active Compounds MoA Investigate Mechanism of Action (e.g., Cell Wall Synthesis, Protein Synthesis) Anti_Biofilm_Assay->MoA Cytotoxicity_Assay->MoA

Caption: Workflow for screening natural products for antibiotic potential.

Potential_Antibacterial_Mechanisms cluster_0 Bacterial Cell Eucamalduside_A This compound Cell_Wall Cell Wall Synthesis Eucamalduside_A->Cell_Wall Inhibition Protein_Synthesis Protein Synthesis Eucamalduside_A->Protein_Synthesis Inhibition DNA_Replication DNA Replication Eucamalduside_A->DNA_Replication Inhibition Cell_Membrane Cell Membrane Integrity Eucamalduside_A->Cell_Membrane Disruption Quorum_Sensing Quorum Sensing Eucamalduside_A->Quorum_Sensing Interference

Caption: Potential antibacterial mechanisms of action for this compound.

Biofilm_Inhibition_Workflow Start Start: Bacterial Culture + Test Compound Incubation Incubate (24-48h) for Biofilm Formation Start->Incubation Washing Wash to Remove Planktonic Cells Incubation->Washing Staining Stain with 0.1% Crystal Violet Washing->Staining Wash_Stain Wash to Remove Excess Stain Staining->Wash_Stain Solubilization Solubilize Stain with Acetic Acid Wash_Stain->Solubilization Quantification Measure Absorbance (OD595) Solubilization->Quantification

Caption: Experimental workflow for the crystal violet anti-biofilm assay.

References

Application Notes and Protocols for Eucamalduside A Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Eucamalduside A for both in vitro and in vivo research applications. This compound, a chromenone glucoside isolated from Eucalyptus camaldulensis, exhibits solubility in various organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] This characteristic is a key consideration in the development of appropriate delivery vehicles for experimental studies.

Data Presentation: Formulation Components

The following tables summarize the recommended components and their concentrations for preparing this compound formulations for in vitro and in vivo studies. These are starting points and may require optimization based on specific experimental needs.

Table 1: In Vitro Stock and Working Solution Formulation

Component Stock Solution (10 mM) Working Solution (1-100 µM) Purpose
This compound5.21 mg/mL0.00521 - 0.521 mg/mLActive Pharmaceutical Ingredient
DMSOTo final volume of 1 mLVariable (from stock)Solvent
Cell Culture MediumN/ATo final volumeDiluent
Final DMSO % 100% ≤ 0.5% (v/v) To minimize solvent toxicity

Table 2: In Vivo Formulation for Oral (PO) Administration (Suspension)

Component Concentration (w/v) Purpose
This compound1-10 mg/mLActive Pharmaceutical Ingredient
Tween® 800.5%Surfactant/Wetting Agent
Carboxymethylcellulose (CMC)0.5%Suspending Agent
Deionized WaterTo final volumeVehicle

Table 3: In Vivo Formulation for Intravenous (IV) Administration (Co-solvent)

Component Concentration (v/v) Purpose
This compound1-5 mg/mLActive Pharmaceutical Ingredient
Solutol® HS 1510%Solubilizer/Surfactant
Propylene Glycol20%Co-solvent
Saline (0.9% NaCl)70%Vehicle

Experimental Protocols

The following are detailed protocols for the preparation of this compound formulations.

Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies

This protocol details the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 520.53 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Accurately weigh 5.21 mg of this compound.

  • Transfer the weighed compound into a sterile microcentrifuge tube or amber glass vial.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays

This protocol describes the dilution of the stock solution to final working concentrations for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 µM).

  • Ensure the final concentration of DMSO in the working solution does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO should be included in all experiments.

Protocol 3: Formulation for Oral (PO) Administration in Animal Models

This protocol provides a method for preparing a suspension of this compound for oral gavage.

Materials:

  • This compound

  • Tween® 80

  • Carboxymethylcellulose (CMC), low viscosity

  • Deionized water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

Procedure:

  • Calculate the required amount of this compound for the desired dosing concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg dosing volume).

  • Prepare the vehicle by dissolving 0.5% (w/v) Tween® 80 and 0.5% (w/v) CMC in deionized water with gentle heating and stirring. Allow the vehicle to cool to room temperature.

  • Triturate the weighed this compound with a small amount of the vehicle in a mortar and pestle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while continuously mixing to form a uniform suspension.

  • Continuously stir the suspension using a magnetic stir bar during dosing to ensure homogeneity.

Protocol 4: Formulation for Intravenous (IV) Administration in Animal Models

This protocol describes a co-solvent formulation for intravenous administration. All procedures should be performed under sterile conditions.

Materials:

  • This compound

  • Solutol® HS 15 (Kolliphor® HS 15)

  • Propylene Glycol (PG)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

  • 0.22 µm syringe filter

Procedure:

  • Accurately weigh the required amount of this compound.

  • In a sterile vial, dissolve the this compound in propylene glycol.

  • Add Solutol® HS 15 and mix thoroughly until a clear solution is formed.

  • Slowly add the sterile saline to the organic solution while gently vortexing. The final solution should be clear.

  • Filter the final formulation through a 0.22 µm syringe filter into a sterile vial to ensure sterility and remove any potential precipitates.

  • Visually inspect the solution for any precipitation before administration.

Visualizations

The following diagrams illustrate the experimental workflows for preparing this compound formulations.

G cluster_0 In Vitro Formulation Workflow weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution (-20°C) dissolve->stock dilute Serial Dilution in Culture Medium stock->dilute working Working Solutions (≤ 0.5% DMSO) dilute->working assay Add to In Vitro Assay working->assay

Caption: Workflow for preparing this compound solutions for in vitro experiments.

G cluster_1 In Vivo Oral (PO) Formulation Workflow weigh_po Weigh this compound triturate Triturate Compound with Vehicle weigh_po->triturate prepare_vehicle Prepare 0.5% Tween® 80 / 0.5% CMC Vehicle prepare_vehicle->triturate suspend Gradually Add Remaining Vehicle triturate->suspend suspension Homogeneous Suspension suspend->suspension dose_po Administer via Oral Gavage suspension->dose_po G cluster_2 In Vivo Intravenous (IV) Formulation Workflow weigh_iv Weigh this compound dissolve_pg Dissolve in Propylene Glycol weigh_iv->dissolve_pg add_solutol Add Solutol® HS 15 dissolve_pg->add_solutol add_saline Slowly Add Sterile Saline add_solutol->add_saline filter Sterile Filter (0.22 µm) add_saline->filter solution_iv Clear, Sterile Solution filter->solution_iv dose_iv Administer via IV Injection solution_iv->dose_iv

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Eucamalduside A Yield from Eucalyptus Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Eucamalduside A from Eucalyptus species, particularly Eucalyptus camaldulensis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant source is it primarily extracted?

A1: this compound is a chromenone glucoside, a type of phenolic compound. It is a natural product isolated from the leaves of Eucalyptus camaldulensis var. obtusa.

Q2: Which solvents are suitable for extracting this compound?

A2: this compound is soluble in polar organic solvents. Methanol, ethanol, acetone, and their aqueous mixtures are effective for extracting phenolic compounds from Eucalyptus leaves. Aqueous ethanol and aqueous acetone have been shown to be particularly efficient.

Q3: What are the critical parameters to consider for optimizing this compound yield?

A3: The key parameters influencing the extraction yield of phenolic compounds like this compound include:

  • Solvent Composition: The polarity of the solvent is crucial. Mixtures of organic solvents with water are often more effective than absolute solvents.

  • Extraction Temperature: Higher temperatures can increase solubility and extraction efficiency, but excessive heat may degrade the target compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the compound.

  • Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but may also extract more impurities and increase solvent consumption.

  • Particle Size of Plant Material: Grinding the leaves to a smaller particle size increases the surface area for extraction, leading to higher yields.

Q4: What are some common methods for extracting phenolic compounds from Eucalyptus leaves?

A4: Common extraction techniques include:

  • Maceration: A simple method involving soaking the plant material in a solvent.

  • Soxhlet Extraction: A continuous extraction method that can be very efficient but uses heat, which might degrade sensitive compounds.

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Inappropriate Solvent: The solvent may be too polar or non-polar for efficient extraction. 2. Insufficient Extraction Time: The compound may not have had enough time to be fully extracted. 3. Low Extraction Temperature: The solubility of this compound may be low at the current temperature. 4. Large Particle Size: The solvent may not be effectively penetrating the plant material. 5. Incorrect Plant Material: The subspecies or age of the Eucalyptus camaldulensis may have a lower concentration of this compound.1. Optimize Solvent: Experiment with different concentrations of aqueous ethanol or acetone (e.g., 50-80%). 2. Increase Extraction Time: Extend the extraction period and monitor the yield at different time points. 3. Adjust Temperature: Gradually increase the temperature, ensuring it does not exceed the degradation point of the compound. 4. Reduce Particle Size: Grind the dried leaves to a fine powder. 5. Verify Plant Source: Ensure the correct plant variety (Eucalyptus camaldulensis var. obtusa) is being used.
Extract Contains Many Impurities 1. Solvent is Too Non-polar: Solvents like hexane can co-extract lipids and chlorophyll. 2. High Extraction Temperature: Higher temperatures can increase the extraction of unwanted compounds. 3. Crude Filtration: Inadequate filtration may leave particulate matter in the extract.1. Use a More Polar Solvent: Employ aqueous ethanol or methanol. A preliminary wash with a non-polar solvent like hexane can remove some impurities before the main extraction. 2. Lower Extraction Temperature: Optimize for a temperature that provides a good yield without excessive impurity extraction. 3. Improve Filtration: Use finer filter paper or a multi-layer filtration setup.
Degradation of this compound 1. Excessive Heat: High temperatures during extraction or solvent evaporation can degrade the compound. 2. Exposure to Light: Phenolic compounds can be light-sensitive. 3. Presence of Oxidizing Agents: Exposure to air for prolonged periods can lead to oxidation.1. Use Lower Temperatures: Employ vacuum evaporation (e.g., rotary evaporator) to remove the solvent at a lower temperature. 2. Protect from Light: Conduct the extraction and store the extract in amber-colored glassware or in the dark. 3. Use an Inert Atmosphere: If possible, perform the extraction and solvent evaporation under a nitrogen or argon atmosphere.
Inconsistent Yields Between Batches 1. Variability in Plant Material: Differences in harvest time, plant age, and growing conditions can affect the concentration of this compound. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent ratio between batches.1. Standardize Plant Material: Use plant material from the same source and harvest time if possible. 2. Maintain Consistent Parameters: Carefully control and document all extraction parameters for each batch.

Data on Phenolic Compound Extraction from Eucalyptus

The following tables summarize data on the extraction of total phenolic and flavonoid content from Eucalyptus species, which can serve as a proxy for optimizing this compound extraction.

Table 1: Effect of Solvent on Total Phenolic Content (TPC) and Total Flavonoid Content (TFC) from Eucalyptus globulus Leaves

SolventTPC (mg GAE/g extract)TFC (mg QE/g extract)
100% Ethanol-169.3
90% Ethanol-156.5
70% Ethanol-66.5
50% Ethanol497.741.2
30% Ethanol--
10% Ethanol--
0% Ethanol (Water)-32.5
*GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data adapted from a 2023 study on Eucalyptus globulus.[1]

Table 2: Optimized Conditions for Phenolic Compound Extraction from Eucalyptus camaldulensis using Maceration

ParameterOptimal Value
Solvent70% Ethanol in Water
Liquid-to-Solid Ratio12.4 mL/g
Temperature50.4 °C
Extraction Time124.8 min
*Data from a study optimizing extraction using response surface methodology.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds
  • Preparation of Plant Material: Dry the leaves of Eucalyptus camaldulensis at room temperature in a well-ventilated area, protected from direct sunlight. Grind the dried leaves into a fine powder.

  • Extraction Setup: Place a known amount of the powdered leaves (e.g., 10 g) into an extraction vessel. Add the extraction solvent (e.g., 70% ethanol) at a specified solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Ultrasonication: Place the extraction vessel in an ultrasonic bath. Set the desired temperature (e.g., 50°C) and sonication time (e.g., 30 minutes).

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Analysis: Analyze the crude extract for its this compound content using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Maceration for Extraction of Phenolic Compounds
  • Preparation of Plant Material: Prepare the dried and powdered Eucalyptus camaldulensis leaves as described in Protocol 1.

  • Extraction: Place the powdered leaves in a sealed container with the chosen solvent (e.g., 70% acetone) at a defined solvent-to-solid ratio.

  • Incubation: Keep the container at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours) with occasional agitation.

  • Filtration and Concentration: Follow steps 4 and 5 from Protocol 1 to obtain the crude extract.

  • Analysis: Analyze the extract for this compound content.

Visualizations

Experimental Workflow for Optimizing this compound Extraction

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_analysis 4. Analysis & Purification prep1 Collect Eucalyptus camaldulensis leaves prep2 Dry leaves prep1->prep2 prep3 Grind to fine powder prep2->prep3 ext1 Select Extraction Method (e.g., UAE, Maceration) prep3->ext1 ext2 Optimize Parameters: - Solvent (e.g., 70% Ethanol) - Temperature (e.g., 50°C) - Time (e.g., 30 min) ext1->ext2 proc1 Filter extract ext2->proc1 proc2 Concentrate under vacuum (Rotary Evaporator) proc1->proc2 ana1 Quantify this compound (e.g., HPLC) proc2->ana1 ana2 Purify this compound (e.g., Column Chromatography) ana1->ana2

Caption: A generalized workflow for the extraction and analysis of this compound.

Postulated Antibacterial Signaling Pathway of Phenolic Compounds

While the specific signaling pathway for this compound is not yet fully elucidated, phenolic compounds are known to exert their antibacterial effects through various mechanisms. The following diagram illustrates a generalized pathway.

antibacterial_pathway cluster_compound Phenolic Compound (this compound) cluster_bacterium Bacterial Cell cluster_effect Resulting Effects compound This compound membrane Cell Membrane Disruption compound->membrane Intercalation into lipid bilayer wall Cell Wall Synthesis Inhibition compound->wall Inhibition of peptidoglycan synthesis enzyme Inhibition of Key Enzymes (e.g., DNA gyrase, ATP synthase) compound->enzyme protein Inhibition of Protein Synthesis compound->protein leakage Leakage of Cellular Components membrane->leakage lysis Cell Lysis wall->lysis metabolism Disruption of Metabolism enzyme->metabolism replication Inhibition of DNA Replication enzyme->replication protein->metabolism death Bacterial Cell Death leakage->death lysis->death metabolism->death replication->death

Caption: A postulated mechanism for the antibacterial activity of phenolic compounds.

References

Overcoming Eucamalduside A solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eucamalduside A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound, ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a chromenone glucoside acylated with a monoterpene acid, first isolated from the leaves of Eucalyptus camaldulensis.[1][2] This plant is known to possess antibacterial and antifungal properties.[3][4] While the specific mechanism of action for this compound is not yet fully elucidated, as a terpene glycoside, it belongs to a class of compounds known for a wide range of biological activities.[5]

Q2: I am having trouble dissolving this compound. What solvents are recommended?

A2: this compound is soluble in a range of organic solvents. For optimal dissolution, we recommend using Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine, Methanol, or Ethanol.[1][2]

Q3: My this compound is not fully dissolving even in the recommended solvents. What can I do?

A3: To enhance solubility, gentle warming and sonication are recommended. Warm the vial to 37°C and use an ultrasonic bath for a short period to facilitate dissolution.[1]

Q4: How should I prepare and store stock solutions of this compound?

A4: While stock solutions can be stored at -20°C for several months, it is highly recommended to prepare and use the solution on the same day to avoid degradation.[1] If you need to store the solution, it is best to prepare aliquots in tightly sealed vials and store them at -20°C for up to two weeks.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[2]

Q5: I've noticed precipitation in my stock solution after storage. What should I do?

A5: Precipitation upon storage can be a sign of instability or exceeding the solubility limit at lower temperatures. If you observe precipitation, try warming the solution to 37°C and vortexing or sonicating to redissolve the compound. To avoid this, consider preparing fresh solutions for each experiment or storing smaller, single-use aliquots.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

This compound, like many terpene glycosides, has limited solubility in aqueous solutions. Direct dissolution in buffers for biological assays can be challenging.

Troubleshooting Steps:

  • Prepare a high-concentration stock solution in an organic solvent: First, dissolve this compound in 100% DMSO to create a concentrated stock solution.

  • Perform serial dilutions: From this stock, make intermediate dilutions in your desired aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around, while vortexing, to minimize precipitation.

  • Final concentration of organic solvent: Be mindful of the final concentration of the organic solvent in your assay, as it can affect cellular viability and experimental outcomes. Aim for a final DMSO concentration of less than 0.5%.

Issue 2: Compound Instability and Degradation

As it is recommended to use freshly prepared solutions, this compound may be prone to degradation in solution, especially over extended periods or under certain storage conditions.

Troubleshooting Steps:

  • Fresh is best: Prepare only the amount of solution needed for your immediate experiment.

  • Aliquot and freeze: If you must prepare a larger volume, immediately aliquot it into single-use vials and store them at -20°C or -80°C.

  • Protect from light: Store solutions in amber vials or cover them with foil to protect them from light, which can cause degradation of photosensitive compounds.

  • pH considerations: The stability of glycosidic bonds can be pH-dependent. Consider the pH of your buffers and storage solutions. Hydrolysis of the glycosidic linkage can occur under acidic or basic conditions.[6]

Data Presentation

Table 1: Recommended Solvents for this compound

SolventSolubilityReference
DMSOSoluble[1][2]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]
PyridineSoluble[2]
MethanolSoluble[2]
EthanolSoluble[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound: C₃₄H₄₄O₁₄ = 676.7 g/mol )

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution thoroughly. If necessary, warm the tube to 37°C and sonicate for 5-10 minutes until the compound is fully dissolved.

  • Storage: For immediate use, proceed with your experiment. For short-term storage, aliquot the solution into single-use, tightly sealed vials and store at -20°C for no longer than two weeks.

Mandatory Visualizations

Signaling Pathways

While the precise signaling pathway of this compound is not yet defined, many natural products with anti-inflammatory and anti-cancer properties modulate common signaling cascades. Below is a hypothetical signaling pathway that could be investigated for this compound's mechanism of action.

G Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Receptor Receptor PLC PLC Receptor->PLC Activates Eucamalduside_A Eucamalduside_A Eucamalduside_A->Receptor Binds to IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER_Ca2+_Store ER_Ca2+_Store IP3->ER_Ca2+_Store Releases Ca2+ from PKC PKC DAG->PKC Activates Ca2+ Ca2+ Ca2+->PKC Co-activates MAPK_Cascade MAPK_Cascade PKC->MAPK_Cascade Activates Transcription_Factors Transcription_Factors MAPK_Cascade->Transcription_Factors Activates ER_Ca2+_Store->Ca2+ Source of Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates

Caption: Hypothetical signaling cascade for this compound.

Experimental Workflows

G Experimental Workflow for this compound Solubility and Stability Testing Start Start Weigh_Compound Weigh this compound Start->Weigh_Compound Add_Solvent Add Solvent (e.g., DMSO) Weigh_Compound->Add_Solvent Dissolution_Check Fully Dissolved? Add_Solvent->Dissolution_Check Sonication Warm to 37°C & Sonicate Dissolution_Check->Sonication No Stock_Solution 10 mM Stock Solution Dissolution_Check->Stock_Solution Yes Sonication->Dissolution_Check Use_Immediately Use Immediately in Assay Stock_Solution->Use_Immediately Store_Aliquots Aliquot and Store at -20°C Stock_Solution->Store_Aliquots End End Use_Immediately->End Stability_Assay Perform Stability Assay (e.g., HPLC) Store_Aliquots->Stability_Assay Stability_Assay->End

Caption: Workflow for preparing and testing this compound solutions.

Logical Relationships

G Troubleshooting Logic for this compound Handling Problem Experimental Issue Solubility_Issue Poor Solubility Problem->Solubility_Issue Stability_Issue Degradation/Precipitation Problem->Stability_Issue Solution_Solubility_1 Use Recommended Organic Solvent Solubility_Issue->Solution_Solubility_1 Solution_Solubility_2 Warm and Sonicate Solubility_Issue->Solution_Solubility_2 Solution_Solubility_3 Prepare Concentrated Stock Solubility_Issue->Solution_Solubility_3 Solution_Stability_1 Prepare Fresh Solution Stability_Issue->Solution_Stability_1 Solution_Stability_2 Aliquot and Freeze Stability_Issue->Solution_Stability_2 Solution_Stability_3 Protect from Light and Extreme pH Stability_Issue->Solution_Stability_3

Caption: Decision tree for troubleshooting this compound issues.

References

Troubleshooting Eucamalduside A separation in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Eucamalduside A.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to provide solutions to common issues encountered during the purification of this compound.

Poor Resolution or Co-elution of Peaks

Question: I am observing poor resolution between this compound and other compounds in my extract. What steps can I take to improve the separation?

Answer: Poor resolution is a common challenge that can be addressed by systematically optimizing your chromatographic conditions. Here are several approaches:

  • Mobile Phase Optimization: The polarity of the mobile phase is a critical factor.

    • Normal-Phase Chromatography (e.g., Silica Gel): If peaks are eluting too quickly and are poorly resolved, decrease the polarity of the mobile phase. For example, reduce the percentage of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

    • Reversed-Phase Chromatography (e.g., C18): For reversed-phase systems, if peaks are co-eluting, you can increase separation by decreasing the strength of the organic solvent (e.g., reduce the percentage of acetonitrile or methanol in water). A shallower gradient can also significantly improve resolution.

  • Column Selection: The choice of stationary phase is crucial. If you are using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a cyano column, which can offer different interaction mechanisms with your analytes.

  • Flow Rate Adjustment: Reducing the flow rate can increase the interaction time of the analyte with the stationary phase, often leading to better resolution. However, this will also increase the run time.

  • Temperature Control: For HPLC, adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can impact resolution. Try optimizing the temperature in a range of 25-40°C.

Peak Tailing

Question: My this compound peak is showing significant tailing. What is causing this and how can I fix it?

Answer: Peak tailing can be caused by a variety of factors, from column issues to interactions with the mobile phase.[1]

  • Column Overload: Injecting too much sample can lead to peak tailing.[1] Try diluting your sample and injecting a smaller volume.

  • Secondary Interactions: Silanol groups on the silica surface can interact with polar analytes, causing tailing. Adding a small amount of a competitive agent, like triethylamine (TEA) or formic acid (0.1%), to the mobile phase can help to mask these active sites.

  • Column Degradation: A void at the head of the column or a contaminated frit can cause peak distortion.[1] Reversing and flushing the column (if the manufacturer allows) or replacing the column may be necessary.

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[1] Whenever possible, dissolve your sample in the initial mobile phase.

Irreproducible Retention Times

Question: The retention time for this compound is shifting between runs. How can I achieve more consistent results?

Answer: Fluctuating retention times are often indicative of issues with the HPLC system or mobile phase preparation.[2]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is adequately degassed to prevent bubble formation in the pump. Inconsistent mobile phase composition is a common cause of retention time variability.

  • Pump Performance: Air bubbles in the pump head or leaking pump seals can lead to inconsistent flow rates and, consequently, shifting retention times. Purge the pump to remove any bubbles and check for leaks.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.

  • Temperature Fluctuations: If the column is not in a temperature-controlled compartment, ambient temperature changes can affect retention times.

Sample Degradation

Question: I suspect this compound is degrading on the column. How can I confirm this and prevent it?

Answer: Compound stability on the stationary phase is a critical consideration, especially for natural products.[3]

  • Stability Check: To check for on-column degradation, spot your sample on a TLC plate coated with the same stationary phase as your column (e.g., silica gel) and let it sit for the approximate duration of your chromatographic run. Then, develop the TLC plate and check for the appearance of new spots.[3]

  • Deactivating the Stationary Phase: If you are using silica gel and suspect degradation due to its acidic nature, you can try deactivating the silica by pre-treating it with a base like triethylamine.[3]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or a bonded-phase silica.[3] For reversed-phase, ensure the pH of your mobile phase is within the stable range for your column (typically pH 2-8).

Data Presentation

Table 1: Hypothetical HPLC Method Parameters for this compound Purification

ParameterMethod A (Screening)Method B (Optimized)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B in 20 min30-70% B in 40 min
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 30°C35°C
Detection 210 nm210 nm
Retention Time 12.5 min25.2 min
Resolution (Rs) 1.2>2.0

Table 2: Flash Chromatography Parameters for Initial Fractionation

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 g cartridge
Mobile Phase Hexane:Ethyl Acetate Gradient
Gradient Profile 100% Hexane to 100% Ethyl Acetate over 30 min
Flow Rate 40 mL/min
Fractions Collected 20 mL per fraction
Target Elution ~60-70% Ethyl Acetate

Experimental Protocols

Protocol 1: Flash Column Chromatography for Crude Extract Fractionation
  • Sample Preparation: Dissolve 1 g of the crude plant extract in a minimal amount of methanol. Adsorb the dissolved extract onto 2 g of silica gel and dry under vacuum.

  • Column Packing: A pre-packed silica gel cartridge (40 g) is used.

  • Equilibration: Equilibrate the column with 100% hexane for 5 column volumes.

  • Loading: Load the dried sample onto the top of the column.

  • Elution: Begin the elution with a linear gradient from 100% hexane to 100% ethyl acetate over 30 minutes at a flow rate of 40 mL/min.

  • Fraction Collection: Collect 20 mL fractions throughout the run.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing this compound. Pool the relevant fractions for further purification.

Protocol 2: Preparative HPLC for Final Purification
  • Sample Preparation: Dissolve the pooled and concentrated fractions from the flash chromatography step in the initial mobile phase (30% methanol in water with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter.

  • Column: Use a preparative Phenyl-Hexyl column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Methanol

  • Gradient Program: Run a gradient of 30-70% B over 40 minutes.

  • Flow Rate: Set the flow rate to 5 mL/min.

  • Injection: Inject the filtered sample.

  • Fraction Collection: Collect fractions based on the UV detector signal corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method. Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

TroubleshootingWorkflow start Problem Identified (e.g., Poor Resolution) check_mp Check Mobile Phase - Composition Correct? - Freshly Prepared? - Degassed? start->check_mp Start Here check_col Evaluate Column - Correct Stationary Phase? - Column Overloaded? - Degradation? start->check_col check_sys Inspect System - Leaks? - Pump Issues? - Correct Flow Rate? start->check_sys sol_mp Adjust Mobile Phase - Optimize Gradient - Change Solvents check_mp->sol_mp If Issue Found sol_col Modify Column Conditions - Reduce Sample Load - Change Column Type - Adjust Temperature check_col->sol_col If Issue Found sol_sys System Maintenance - Purge Pump - Fix Leaks - Calibrate Flow Rate check_sys->sol_sys If Issue Found end_node Problem Resolved sol_mp->end_node sol_col->end_node sol_sys->end_node

Caption: Troubleshooting workflow for chromatography.

PurificationWorkflow start Crude Plant Extract flash_chrom Step 1: Flash Chromatography (Silica Gel, Hexane:EtOAc) start->flash_chrom analyze_fractions TLC/HPLC Analysis of Fractions flash_chrom->analyze_fractions pool_fractions Pool this compound Containing Fractions analyze_fractions->pool_fractions prep_hplc Step 2: Preparative HPLC (Phenyl-Hexyl, Water:MeOH) pool_fractions->prep_hplc purity_check Purity Analysis of HPLC Fractions prep_hplc->purity_check final_product Pure this compound purity_check->final_product

Caption: Experimental workflow for this compound purification.

References

Eucamalduside A peak tailing and resolution problems in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Eucamalduside A, focusing on peak tailing and resolution problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to HPLC?

This compound is a natural chromenone glucoside isolated from the leaves of Eucalyptus camaldulensis.[1][2][3] Its structure consists of a chromenone core, a glucose moiety, and an acylated monoterpene acid. This combination of polar groups (from the sugar) and less polar groups gives it a distinct polarity that must be managed during chromatographic separation. It is soluble in common HPLC solvents like methanol, as well as DMSO, ethanol, and ethyl acetate.[1][3]

Q2: What is peak tailing and why is it a problem?

Peak tailing is a phenomenon where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[4] This is problematic because it can obscure smaller, co-eluting peaks, reduce peak height, and lead to inaccurate integration and quantification.[5] A primary cause of peak tailing in reversed-phase HPLC is the secondary interaction between analytes and the stationary phase, such as polar interactions with residual silanol groups on the silica support.[6][7]

Q3: What does "poor resolution" mean in HPLC?

Resolution (Rs) in HPLC measures the degree of separation between two adjacent peaks. A resolution value of 1.5 or greater is typically desired for baseline separation, which ensures accurate quantification of each component.[8] Poor resolution (Rs < 1.5) results in overlapping peaks, which can lead to incorrect identification and measurement.[8]

Q4: Can sample preparation affect peak shape and resolution?

Yes, proper sample preparation is critical. Injecting samples with particulates can lead to column blockages, causing high backpressure and distorted peaks.[9][10] It is recommended to filter all samples through a 0.22 µm or 0.45 µm filter before injection.[10] Additionally, the sample solvent should be compatible with the mobile phase to prevent peak distortion or fronting.[11]

Troubleshooting Guide: Peak Tailing

Problem: My this compound peak is showing significant tailing.

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Step 1: Investigate Potential Chemical Interactions

Question: How can I minimize secondary interactions causing my peak to tail?

Secondary interactions, particularly with ionized silanol groups on the column packing, are a frequent cause of tailing for polar molecules like this compound.[5][6]

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH ≤ 3) with an additive like formic acid or trifluoroacetic acid can suppress the ionization of silanol groups, reducing their ability to interact with the analyte.[5][6]

  • Increase Buffer Concentration: In separations with low ionic strength, increasing the buffer concentration can improve peak shape.[12]

  • Use an End-Capped Column: Modern "end-capped" columns have their residual silanol groups chemically deactivated, significantly reducing secondary interactions and minimizing peak tailing for polar compounds.[6][7]

  • Add a Competing Base: Historically, a small amount of a competing base like triethylamine was added to the mobile phase to occupy the active silanol sites.[5] However, this is less common with modern, high-purity silica columns.

Step 2: Check for Column and System Issues

Question: Could my column or HPLC system be the cause of the peak tailing?

Yes, physical issues with the column or system hardware can lead to asymmetrical peaks.

Solutions:

  • Column Contamination: Sample impurities or metal contamination can create active sites that cause tailing.[9][12] Try flushing the column with a strong solvent or, if contamination is severe, replace the column.

  • Column Damage: Physical shock or pressure spikes can damage the column packing bed, leading to tailing for all peaks.[9] This type of damage is often irreversible, and the column may need to be replaced.

  • Extra-Column Volume: Excessive dead volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing. Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005") and that all fittings are properly made.[7]

Logical Troubleshooting Workflow for Peak Tailing

The following diagram outlines a step-by-step process for diagnosing the cause of peak tailing.

G start Peak Tailing Observed for this compound check_overload Is the sample overloaded? (High concentration or volume) start->check_overload reduce_load Action: Reduce injection volume or dilute sample. check_overload->reduce_load Yes check_column Is the column old or showing high backpressure? check_overload->check_column No resolved Problem Resolved reduce_load->resolved replace_column Action: Replace guard column. If no improvement, replace analytical column. check_column->replace_column Yes check_mobile_phase Is mobile phase pH optimized? check_column->check_mobile_phase No replace_column->resolved adjust_ph Action: Lower mobile phase pH to < 3 with 0.1% Formic Acid. check_mobile_phase->adjust_ph No check_dead_volume Are there signs of extra-column volume? check_mobile_phase->check_dead_volume Yes adjust_ph->resolved fix_connections Action: Check and tighten fittings. Use shorter, narrower ID tubing. check_dead_volume->fix_connections Yes unresolved Problem Persists: Consider alternative column chemistry (e.g., different stationary phase) check_dead_volume->unresolved No fix_connections->resolved

Caption: A flowchart for troubleshooting this compound peak tailing.

Troubleshooting Guide: Resolution Problems

Problem: I cannot separate the this compound peak from a nearby impurity.

Improving resolution requires optimizing one or more of the three key chromatographic factors: efficiency (N), selectivity (α), and retention factor (k).

Step 1: Optimize Column Efficiency (N)

Question: How can I make my peaks sharper to improve resolution?

Increasing column efficiency produces narrower, sharper peaks, which are easier to resolve.

Solutions:

  • Decrease Particle Size: Using a column with smaller packing particles (e.g., switching from 5 µm to 3 µm or sub-2 µm) significantly increases efficiency.

  • Increase Column Length: A longer column provides more theoretical plates, leading to better separation, though it will also increase run time and backpressure.

  • Optimize Flow Rate: Lowering the flow rate can improve peak resolution, but at the cost of longer analysis times.[8][13]

  • Increase Temperature: Raising the column temperature can decrease mobile phase viscosity, leading to better mass transfer and improved efficiency.[8][13] However, ensure this compound is stable at higher temperatures.

Step 2: Modify Selectivity (α)

Question: How can I change the relative spacing of my peaks?

Changing selectivity is often the most powerful way to improve resolution.

Solutions:

  • Change Organic Modifier: Switching the organic solvent in the mobile phase (e.g., from acetonitrile to methanol, or vice-versa) can alter elution patterns and dramatically change selectivity.

  • Adjust Mobile Phase pH: As with tailing, adjusting the pH can change the ionization state of this compound or co-eluting impurities, altering their retention times and improving separation.[8]

  • Change Stationary Phase: If other methods fail, switching to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl or a polar-embedded phase) will provide a different separation mechanism and likely resolve the peaks.[11]

Decision Pathway for Improving Resolution

The following diagram illustrates the decision-making process for enhancing peak resolution.

G start Poor Resolution (Rs < 1.5) for this compound optimize_k Is retention factor (k) in the optimal range (2-10)? start->optimize_k adjust_k Action: Adjust mobile phase strength. Decrease organic solvent % to increase k. optimize_k->adjust_k No optimize_N Is peak efficiency (N) low (broad peaks)? optimize_k->optimize_N Yes adjust_k->optimize_N improve_N Action: Decrease flow rate or use a longer/smaller particle column. optimize_N->improve_N Yes optimize_alpha Are peaks still unresolved? optimize_N->optimize_alpha No improve_N->optimize_alpha improve_alpha Action: Change selectivity (α). 1. Switch organic solvent (ACN <> MeOH). 2. Adjust mobile phase pH. 3. Change column stationary phase. optimize_alpha->improve_alpha resolved Resolution Achieved (Rs >= 1.5) improve_alpha->resolved

Caption: A decision tree for improving HPLC peak resolution.

Experimental Protocols & Data

Example HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water (HPLC Grade)

    • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

    • Filter both solvents through a 0.45 µm membrane and degas for 15 minutes in a sonicator bath.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in a 50:50 mixture of Methanol:Water to a final concentration of approximately 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Parameters:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector: UV/DAD at 280 nm

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 70% B

      • 15-17 min: 70% to 95% B

      • 17-19 min: 95% B

      • 19-20 min: 95% to 20% B

      • 20-25 min: 20% B (Equilibration)

Data Summary for Troubleshooting (Example)

The following tables illustrate how to organize data when troubleshooting.

Table 1: Effect of Mobile Phase pH on Peak Tailing

ParameterUSP Tailing Factor (T)Peak Height
Mobile Phase (pH 7.0, Phosphate Buffer)2.1150 mAU
Mobile Phase (pH 2.8, 0.1% Formic Acid)1.2210 mAU

Table 2: Effect of Organic Modifier on Resolution

ParameterRetention Time (this compound)Retention Time (Impurity)Resolution (Rs)
Mobile Phase (Acetonitrile Gradient)10.5 min10.8 min1.1
Mobile Phase (Methanol Gradient)12.1 min12.8 min1.8

References

Technical Support Center: Synthesis of Eucamalduside A and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Eucamalduside A and related acylated chromenone glucosides. The advice provided is based on established synthetic methodologies for structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A common retrosynthetic approach for molecules like this compound involves three main stages:

  • Synthesis of the chromenone aglycone: This is typically achieved through established methods like the Baker-Venkataraman rearrangement or other cyclization strategies starting from substituted phenols and β-ketoesters.

  • Glycosylation: The chromenone aglycone is then glycosylated, often at a specific hydroxyl group. This step requires careful selection of a protected glycosyl donor and a suitable promoter.

  • Acylation and Deprotection: Finally, a specific hydroxyl group on the sugar moiety is acylated with the desired monoterpene acid, followed by the removal of all protecting groups to yield the final product.

Q2: Which protecting groups are recommended for the glucose moiety?

The choice of protecting groups is crucial for successful synthesis. A common strategy involves using acetyl (Ac) or benzoyl (Bz) groups for the hydroxyls on the glucose ring, as they can be reliably removed under basic conditions. For the anomeric position, a leaving group such as a bromide (Br) or a trichloroacetimidate (CCl3CN) is typically used to facilitate the glycosylation reaction. It is important to choose an orthogonal protecting group strategy, where one group can be removed without affecting others.[1]

Q3: What are the main challenges in the glycosylation step?

The primary challenges in the glycosylation of the chromenone aglycone include:

  • Low reactivity of the phenolic hydroxyl group: The hydroxyl groups on the chromenone core can be sterically hindered or have low nucleophilicity, leading to poor yields.

  • Stereoselectivity: Controlling the stereochemistry at the anomeric center to obtain the desired β-glucoside can be difficult. The choice of protecting group on the C-2 position of the glucose donor can influence the stereochemical outcome through neighboring group participation.[2]

  • Side reactions: Competing reactions, such as the hydrolysis of the glycosyl donor or self-condensation, can reduce the yield of the desired product.

Q4: How can the final acylation step be performed selectively?

Selective acylation of one of the hydroxyl groups on the glucose moiety, in the presence of others, is a significant challenge. One common approach is to use a protecting group strategy that leaves only the target hydroxyl group available for acylation. Alternatively, enzymatic acylation can offer high regioselectivity.[3][4] Chemical methods may involve exploiting the differential reactivity of the primary versus secondary hydroxyl groups on the sugar.

Troubleshooting Guides

Problem 1: Low Yield in Chromenone Aglycone Synthesis

Symptoms:

  • The reaction to form the chromenone ring results in a low yield of the desired product.

  • Multiple side products are observed by TLC or LC-MS analysis.

Possible Causes and Solutions:

CauseSuggested Solution
Incomplete reaction Increase reaction time or temperature. Ensure reagents are pure and dry.
Side reactions (e.g., rearrangement, decomposition) Optimize reaction conditions (solvent, temperature, catalyst). Consider a milder catalyst or alternative synthetic route.
Poor choice of starting materials Verify the purity of starting phenols and β-ketoesters. Consider alternative starting materials with different activating or directing groups.
Problem 2: Inefficient Glycosylation of the Chromenone Aglycone

Symptoms:

  • Low conversion of the aglycone to the glycosylated product.

  • Formation of a mixture of α and β anomers.

  • Hydrolysis of the glycosyl donor is the major observed reaction.

Possible Causes and Solutions:

CauseSuggested Solution
Low nucleophilicity of the phenolic hydroxyl group Use a more reactive glycosyl donor (e.g., trichloroacetimidate). Employ a stronger activating agent (e.g., TMSOTf).
Poor stereocontrol Use a glycosyl donor with a participating protecting group (e.g., acetate) at the C-2 position to favor the formation of the β-anomer. Optimize the solvent and temperature, as these can influence stereoselectivity.[2]
Hydrolysis of glycosyl donor Ensure strictly anhydrous reaction conditions. Use molecular sieves to remove any traces of water. Add reagents under an inert atmosphere (e.g., Argon or Nitrogen).
Steric hindrance around the hydroxyl group Consider a different protecting group strategy on the aglycone to reduce steric bulk.
Problem 3: Non-selective Acylation of the Glucoside

Symptoms:

  • Acylation occurs at multiple hydroxyl groups on the sugar moiety.

  • The desired acylated product is obtained in a low yield as part of a complex mixture.

Possible Causes and Solutions:

CauseSuggested Solution
Similar reactivity of hydroxyl groups Employ a protecting group strategy that selectively exposes the target hydroxyl group for acylation. For example, use a silyl protecting group for the primary hydroxyl, which can be selectively removed.
Harsh reaction conditions Use milder acylation reagents and conditions. Consider enzymatic acylation, which can offer high regioselectivity.[3][4]
Intramolecular acyl migration Analyze the product structure carefully to check for acyl migration. If this is an issue, consider a different protecting group or a one-pot acylation-deprotection strategy.

Experimental Protocols

General Protocol for Glycosylation of a Chromenone Aglycone
  • Preparation: The chromenone aglycone and a 1.5-fold molar excess of the protected glycosyl donor (e.g., acetobromo-α-D-glucose) are dried under high vacuum for several hours. All glassware should be flame-dried.

  • Reaction Setup: The dried aglycone and glycosyl donor are dissolved in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere. Activated molecular sieves are added to the flask.

  • Initiation: The reaction mixture is cooled to the desired temperature (e.g., -20 °C or 0 °C). The promoter (e.g., silver triflate or TMSOTf) is added dropwise.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: The reaction is quenched (e.g., with triethylamine or saturated sodium bicarbonate solution), filtered through celite, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired glycosylated chromenone.

Visualizations

Logical Workflow for Troubleshooting Low Glycosylation Yield

troubleshooting_glycosylation start Low Glycosylation Yield check_conditions Verify Anhydrous Conditions start->check_conditions check_reagents Check Reagent Purity & Activity start->check_reagents increase_reactivity Increase Donor/Promoter Reactivity check_conditions->increase_reactivity If conditions are optimal check_reagents->increase_reactivity If reagents are pure check_stereochem Analyze Anomeric Ratio (α/β) optimize_protecting_groups Modify Protecting Groups check_stereochem->optimize_protecting_groups If ratio is poor successful_product Improved Yield check_stereochem->successful_product If ratio is good increase_reactivity->check_stereochem optimize_protecting_groups->successful_product

Troubleshooting workflow for glycosylation.
Signaling Pathway for Neighboring Group Participation in Glycosylation

neighboring_group_participation donor Glycosyl Donor (C2-OAc) oxocarbenium Oxocarbenium Ion Intermediate donor->oxocarbenium Activation dioxolanylium Dioxolanylium Ion (Acyl-participation) oxocarbenium->dioxolanylium Neighboring Group Participation product 1,2-trans-Glycoside (β-anomer) dioxolanylium->product Nucleophilic Attack by Acceptor acceptor Aglycone Acceptor (R-OH) acceptor->product

Mechanism of 1,2-trans-glycoside formation.

References

Eucamalduside A degradation products and their identification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Eucamalduside A Degradation

Notice: Information regarding the specific degradation products and pathways of this compound is not currently available in published scientific literature. The following content is based on general principles of forced degradation studies for similar compounds, such as terpene glycosides, and is intended to provide a foundational guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is understanding its degradation important?

A1: this compound is a natural product, specifically a chromenone glucoside acylated with a monoterpene acid, isolated from the leaves of Eucalyptus camaldulensis var. obtusa.[1][2][3] Its chemical formula is C26H32O11 and it has a molecular weight of 520.53 g/mol .[1][2] Understanding the degradation of this compound is crucial for drug development and formulation to ensure its stability, efficacy, and safety over time.[4][5] Forced degradation studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[5][6]

Q2: What are the likely degradation pathways for a compound like this compound?

A2: As a glycoside, this compound is susceptible to hydrolysis, which would involve the cleavage of the glycosidic bond to separate the sugar moiety from the aglycone. The ester linkage of the acylated monoterpene acid is also a potential site for hydrolysis. Other potential degradation pathways for similar natural products include oxidation, photolysis (degradation by light), and thermal degradation.[5][7][8]

Q3: What are the typical conditions for a forced degradation study?

A3: Forced degradation studies intentionally expose a compound to stress conditions that are more severe than accelerated stability conditions to generate degradation products.[5][6] Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at various concentrations and temperatures.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.[7][8]

  • Thermal Stress: Heating the compound in solid or solution form.

  • Photostability: Exposing the compound to light of specific wavelengths and intensities.

Q4: What analytical techniques are used to identify degradation products?

A4: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) is often used to separate the degradation products from the parent compound.[9] Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is a powerful tool for identifying the molecular weights and fragmentation patterns of the degradation products.[9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for the definitive elucidation of the degradation product structures.[12]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.
Complete degradation of this compound. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve partial degradation (typically 5-20%).
Poor separation of degradation products in HPLC. The chromatographic method is not optimized.Adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve resolution.
Difficulty in identifying degradation products by MS. Low abundance of degradation products or complex fragmentation patterns.Concentrate the sample before analysis. Use high-resolution mass spectrometry (HRMS) for accurate mass measurements. Perform tandem MS (MS/MS) experiments to obtain fragmentation information that can aid in structural elucidation.[10][11]

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies for forced degradation studies based on similar compounds.

General Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).[1][2]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl). Incubate at a specific temperature (e.g., 60°C) for a set time. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). Incubate at a specific temperature (e.g., 60°C) for a set time. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing solution (e.g., 3% H2O2). Keep at room temperature for a set time.

  • Thermal Degradation: Heat the solid compound or the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.

Table 1: Hypothetical Quantitative Data Summary for this compound Forced Degradation

Stress ConditionThis compound Remaining (%)Peak Area of Degradation Product 1 (%)Peak Area of Degradation Product 2 (%)
Control 10000
0.1 M HCl, 60°C, 24h 75155
0.1 M NaOH, 60°C, 24h 602510
3% H2O2, RT, 24h 85102
80°C, 24h 9051
UV light, 24h 9530

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photolysis stock->photo hplc HPLC Separation acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS Analysis (Identification) hplc->ms nmr NMR Spectroscopy (Structure Elucidation) ms->nmr

Caption: Workflow for forced degradation and identification of degradation products.

logical_relationship EA This compound (Glycoside Ester) hydrolysis Hydrolysis EA->hydrolysis oxidation Oxidation EA->oxidation photolysis Photolysis EA->photolysis aglycone Aglycone hydrolysis->aglycone sugar Sugar Moiety hydrolysis->sugar monoterpene Monoterpene Acid hydrolysis->monoterpene oxidized_products Oxidized Products oxidation->oxidized_products photo_products Photodegradation Products photolysis->photo_products

Caption: Potential degradation pathways of this compound.

References

Minimizing matrix effects in Eucamalduside A bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize matrix effects during the bioanalysis of Eucamalduside A, a representative terpene glycoside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components from the biological sample (e.g., plasma, urine).[1][2] These effects, typically observed as ion suppression or enhancement, can lead to inaccurate and irreproducible quantitative results in LC-MS/MS bioanalysis.[3][4] For a terpene glycoside like this compound, endogenous compounds such as phospholipids, salts, and proteins in the biological matrix can interfere with the ionization process in the mass spectrometer source, compromising method sensitivity and reliability.[2][5]

Q2: How can I detect and quantify matrix effects in my this compound assay?

A2: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6] A solution of this compound is infused at a constant rate into the MS while a blank, extracted matrix sample is injected into the LC system. Dips or rises in the baseline signal indicate the retention times where matrix components cause interference.[6]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the matrix effect.[5][7] The response of an analyte spiked into a pre-extracted blank matrix sample is compared to the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses provides a quantitative measure known as the matrix factor (MF).[7]

Q3: What are the primary strategies to minimize matrix effects?

A3: Minimizing matrix effects involves a multi-faceted approach targeting sample preparation, chromatography, and detection:

  • Improve Sample Cleanup: Employ more selective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simpler methods like Protein Precipitation (PPT) to remove a larger portion of interfering endogenous compounds.[3][8]

  • Optimize Chromatography: Adjusting the chromatographic conditions (e.g., mobile phase gradient, column chemistry, flow rate) can separate the elution of this compound from the interfering matrix components.[3][9]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since it co-elutes and has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.[9][10]

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering components, thereby mitigating the matrix effect.[8]

Q4: Which ionization source, ESI or APCI, is less prone to matrix effects?

A4: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[5][11] This is because ESI's ionization mechanism is more complex and can be easily disrupted by co-eluting compounds that alter droplet properties. If this compound can be ionized effectively by APCI, switching from ESI may reduce matrix effects.[2][11]

Troubleshooting Guide

Problem: I am observing significant ion suppression for this compound.

  • Possible Cause 1: Co-elution with phospholipids from the plasma/serum matrix. Phospholipids are a major cause of ion suppression in ESI.[5]

    • Solution: Implement a sample preparation method specifically designed to remove phospholipids. This can include using specialized SPE cartridges or employing a robust LLE protocol.

  • Possible Cause 2: Inefficient chromatographic separation from other matrix components.

    • Solution: Modify your LC method. Try a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity or adjust the mobile phase gradient to better resolve the analyte peak from the suppression zone.[9]

  • Possible Cause 3: Interaction with metal components in the LC system. Some compounds can chelate with metal ions from stainless steel columns or tubing, leading to signal loss and suppression.[12]

    • Solution: Consider using a metal-free or PEEK-lined HPLC column and tubing to minimize these interactions.[12]

Problem: My results are inconsistent and irreproducible across different sample lots.

  • Possible Cause: Variable matrix composition between different biological samples is leading to different degrees of matrix effect.[9]

    • Solution 1: The most reliable solution is to use a stable isotope-labeled internal standard for this compound. This will correct for variability between samples.[9][10]

    • Solution 2: Enhance the sample cleanup procedure. A more rigorous SPE or LLE method will remove more interferences and reduce the variability between samples.[9]

    • Solution 3: Prepare calibration standards and quality controls in the same biological matrix as the study samples (matrix-matched calibrators). This helps to normalize the effect across the entire analytical run.[4]

Problem: Analyte recovery is low and inconsistent.

  • Possible Cause 1: Inefficient extraction during sample preparation.

    • Solution: Re-optimize the extraction protocol. For LLE, test different organic solvents and pH conditions. For SPE, evaluate different sorbents, wash solutions, and elution solvents to find the optimal conditions for this compound.

  • Possible Cause 2: Analyte adsorption to containers or system components.

    • Solution: Use low-adsorption polypropylene tubes and vials. Check for potential interactions with LC system components, especially if dealing with low concentrations.[12]

Data Presentation

The following table provides representative data comparing common sample preparation techniques for the bioanalysis of a glycoside compound in human plasma. This data illustrates how the choice of technique can impact analyte recovery and matrix effects.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD %)
Protein Precipitation (PPT) with Acetonitrile85 ± 8.255 ± 15.1 (Suppression)< 15%
Liquid-Liquid Extraction (LLE) with MTBE72 ± 5.688 ± 9.5 (Minor Suppression)< 10%
Solid-Phase Extraction (SPE) Polymeric Reversed-Phase95 ± 4.198 ± 5.3 (Negligible Effect)< 5%

Data is illustrative and should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound at a known concentration (e.g., medium QC level) into the final mobile phase solvent.

    • Set B (Post-Spike Sample): Extract at least six different lots of blank biological matrix (e.g., plasma) using your established protocol. After the final evaporation step, reconstitute the residue with the solution from Set A.

    • Set C (Pre-Spike Sample): Spike the same concentration of this compound into the blank matrix before extraction. Process these samples according to the protocol.

  • Analysis: Inject all samples into the LC-MS/MS system.

  • Calculations:

    • Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100

      • An ME% of 100% indicates no matrix effect. <100% indicates suppression, and >100% indicates enhancement.

    • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general template for a polymeric reversed-phase SPE sorbent and should be optimized.

  • Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex. Add the internal standard solution.

  • Conditioning: Condition the SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[13]

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).[13]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Apply vacuum to dry the cartridge for 1-2 minutes.[13]

  • Elution: Elute this compound with 1 mL of methanol or acetonitrile into a clean collection tube.[13]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

workflow Workflow for Minimizing Matrix Effects A Start: Method Development B Assess Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Effect Acceptable? (e.g., 85-115%) B->C D Optimize Sample Preparation (PPT -> LLE -> SPE) C->D No H Proceed to Validation C->H Yes E Optimize Chromatography (Gradient, Column) D->E F Incorporate Stable Isotope-Labeled Internal Standard (SIL-IS) E->F G Re-evaluate Matrix Effect F->G G->C

Caption: A logical workflow for systematically identifying and mitigating matrix effects during method development.

troubleshooting Troubleshooting Decision Tree for Ion Suppression start Problem: Ion Suppression or High Variability q1 Is a SIL-IS being used? start->q1 sol1 Implement a SIL-IS to compensate for effects q1->sol1 No q2 What is the sample prep method? q1->q2 Yes end_node Problem Resolved sol1->end_node sol2 Upgrade from PPT to LLE or SPE q2->sol2 PPT sol3 Optimize SPE/LLE protocol (sorbent/solvent, wash steps) q2->sol3 LLE/SPE q3 Is analyte peak in 'phospholipid region'? sol2->q3 sol3->q3 sol4 Modify LC gradient to shift analyte retention time q3->sol4 Yes q3->end_node No sol5 Switch column chemistry for different selectivity sol4->sol5 sol5->end_node

Caption: A decision tree to guide troubleshooting efforts when encountering ion suppression or high variability.

References

Spectroscopic Assignment of Eucamalduside A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the spectroscopic assignment of Eucamalduside A, a chromenone glucoside isolated from Eucalyptus camaldulensis. The complex structure of this natural product often presents unique hurdles in the interpretation of its spectroscopic data. This guide offers detailed experimental protocols and data interpretation strategies to facilitate its unambiguous structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the NMR spectroscopic assignment of this compound?

The primary challenges in the spectroscopic assignment of this compound arise from several structural features:

  • Signal Overlap: The ¹H NMR spectrum, particularly in the glycosidic and aromatic regions, is prone to significant signal overlap, complicating the determination of coupling constants and precise chemical shifts.

  • Stereochemistry: Determining the relative and absolute stereochemistry of the monoterpene acid moiety and the glycosidic linkages requires a combination of advanced 2D NMR techniques and chemical degradation methods.

  • Quaternary Carbons: The assignment of quaternary carbons in the chromenone and monoterpene skeletons can be challenging due to the lack of direct proton attachments. Long-range heteronuclear correlation experiments are essential for their correct placement.

  • Acyl Group Position: Confirming the position of the acylated monoterpene acid on the glucose unit relies on key HMBC correlations, which may be weak and require optimized acquisition parameters.

Q2: I am observing broad peaks in my ¹H NMR spectrum of this compound. What could be the cause and how can I resolve it?

Broadening of NMR signals for natural products like this compound can stem from several factors:

  • Aggregation: At higher concentrations, intermolecular interactions can lead to the formation of aggregates, resulting in broader lines. Acquiring spectra at different concentrations can help identify and mitigate this issue.

  • Conformational Exchange: The flexible nature of the glycosidic linkage and the monoterpene side chain can lead to conformational exchange on the NMR timescale, causing peak broadening. Temperature-dependent NMR studies can help to either slow down or accelerate the exchange process, leading to sharper signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals in the sample or the NMR tube can cause significant line broadening. Using high-purity solvents and meticulously clean NMR tubes is crucial. The addition of a chelating agent like EDTA can sometimes help sequester paramagnetic ions.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks. Ensure the spectrometer is properly shimmed before data acquisition.

Q3: How can I definitively confirm the attachment point of the monoterpene acid to the glucose moiety?

The most reliable method to confirm the acylation site is through a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for a long-range correlation between the carbonyl carbon of the monoterpene acid and a proton on the glucose unit. For this compound, a correlation between the carbonyl carbon (C-1'') and one of the protons on the C-6' of the glucose is expected. Optimizing the HMBC experiment for smaller coupling constants (e.g., by setting a longer evolution delay) can enhance the intensity of this crucial cross-peak.

Troubleshooting Guides

Problem: Ambiguous assignment of aromatic protons and carbons in the chromenone core.

Solution:

  • Utilize 2D NMR: A combination of COSY, HSQC, and HMBC experiments is essential.

    • COSY: Will establish the coupling network between the aromatic protons.

    • HSQC: Will directly correlate each proton to its attached carbon.

    • HMBC: Will reveal long-range correlations (2-3 bonds) between protons and carbons, which is critical for assigning quaternary carbons and confirming the overall connectivity of the aromatic rings.

  • Compare with Databases: Compare the observed chemical shifts with those of known chromenone derivatives from spectral databases to aid in the initial assignments.

Problem: Difficulty in determining the stereochemistry of the monoterpene acid.

Solution:

  • NOESY/ROESY Experiments: These experiments detect through-space correlations between protons. The presence or absence of specific cross-peaks can provide crucial information about the relative stereochemistry of the substituents on the cyclohexane ring of the monoterpene.

  • Chemical Degradation: As established in the original structure elucidation, methanolysis of this compound can liberate the methyl ester of the monoterpene acid. The optical rotation ([α]D) of this known compound can then be measured and compared to literature values to determine the absolute configuration.

Quantitative Spectroscopic Data

Due to the unavailability of the specific NMR data from the primary literature in the provided search results, the following tables are presented as a template. Researchers should populate these tables with their experimentally obtained data for a systematic analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound (Template)

PositionδH (ppm)MultiplicityJ (Hz)
Chromenone
2
3
...
Glucose
1'
2'
...
Monoterpene
2''
3''
...

Table 2: ¹³C NMR Spectroscopic Data for this compound (Template)

PositionδC (ppm)
Chromenone
2
3
...
Glucose
1'
2'
...
Monoterpene
1''
2''
...

Experimental Protocols

1. General NMR Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or pyridine-d₅).

  • Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.

  • Acquire spectra at a constant temperature, typically 298 K.

2. 2D NMR Data Acquisition:

  • COSY (Correlation Spectroscopy): Use a standard gradient-enhanced COSY pulse sequence. Typically, 2-4 scans per increment are sufficient.

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment optimized for ¹JCH = 145 Hz is recommended to observe one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is crucial. Set the long-range coupling delay to optimize for correlations over 2-3 bonds (typically corresponding to a J-coupling of 8-10 Hz).

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): For stereochemical analysis, acquire a phase-sensitive NOESY or ROESY spectrum with a mixing time of 300-800 ms.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic assignment of a complex natural product like this compound.

experimental_workflow cluster_extraction Isolation cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_analysis Structure Elucidation Extraction Extraction from Eucalyptus camaldusensis Purification Chromatographic Purification Extraction->Purification H1_NMR ¹H NMR Purification->H1_NMR C13_NMR ¹³C NMR & DEPT Purification->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC C13_NMR->HSQC HMBC HMBC COSY->HMBC HSQC->HMBC Connectivity Establish Planar Structure HMBC->Connectivity NOESY NOESY/ROESY Stereochem Determine Stereochemistry NOESY->Stereochem Connectivity->NOESY Final_Structure Final Structure Assignment Stereochem->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Technical Support Center: Enhancing the Bioavailability of Eucamalduside A for In Vivo Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo testing of Eucamalduside A, with a focus on enhancing its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

A1: this compound is a naturally occurring chromenone glucoside isolated from the leaves of Eucalyptus camaldulensis.[1][2][3] It is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[3] As a glycoside, it may exhibit challenges in oral bioavailability due to factors like poor membrane permeability and potential enzymatic degradation in the gastrointestinal tract.

Q2: Why is enhancing bioavailability important for in vivo testing of this compound?

A2: Enhancing bioavailability is crucial to ensure that a sufficient concentration of this compound reaches the systemic circulation to exert a therapeutic effect.[4][5] Low bioavailability can lead to high variability in experimental results, require larger doses that may introduce toxicity, and potentially mask the true efficacy of the compound.[4]

Q3: What are the common initial hurdles in achieving adequate oral bioavailability for natural product glycosides like this compound?

A3: The primary hurdles for oral bioavailability of natural product glycosides often include:

  • Poor aqueous solubility: While glycosylation can sometimes increase hydrophilicity, the overall solubility of the molecule may still be low.[6][7]

  • Low membrane permeability: The sugar moiety can increase the molecule's size and polarity, hindering its passage across the intestinal epithelium.[8]

  • First-pass metabolism: The compound may be metabolized in the gut wall or liver before reaching systemic circulation.[4]

  • Enzymatic degradation: Glycosidic bonds can be cleaved by enzymes in the gastrointestinal tract.[9]

  • Efflux by transporters: The compound may be actively transported out of intestinal cells by efflux pumps like P-glycoprotein (P-gp).[10]

Troubleshooting Guides

Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.

Possible Cause 1: Poor Solubility and Dissolution in GI Fluids

  • Troubleshooting Step 1: Particle Size Reduction. Decreasing the particle size of the this compound powder increases the surface area available for dissolution.[11]

    • Action: Consider micronization or nanosizing techniques.

  • Troubleshooting Step 2: Formulation as a Solid Dispersion. Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.[11]

    • Action: Prepare a solid dispersion with carriers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG). (See Experimental Protocol 1)

  • Troubleshooting Step 3: Lipid-Based Formulations. For lipophilic compounds, lipid-based formulations can improve solubility and absorption.[12][13]

    • Action: Develop a Self-Emulsifying Drug Delivery System (SEDDS). (See Experimental Protocol 2)

Possible Cause 2: Low Intestinal Permeability

  • Troubleshooting Step 1: Co-administration with a Permeation Enhancer. Some agents can transiently increase the permeability of the intestinal epithelium.

    • Action: Consider co-administering this compound with a low, non-toxic dose of a permeation enhancer. Note that this approach should be used with caution and thorough validation due to the potential for altering the absorption of other substances.

  • Troubleshooting Step 2: Complexation with Cyclodextrins. Cyclodextrins can form inclusion complexes with guest molecules, increasing their solubility and membrane permeability.[14]

    • Action: Investigate the formation of an inclusion complex between this compound and a suitable cyclodextrin, such as γ-cyclodextrin. A study on digitalis glycosides showed a significant increase in plasma levels with this method.[14]

Possible Cause 3: Efflux by P-glycoprotein (P-gp)

  • Troubleshooting Step 1: Co-administration with a P-gp Inhibitor. Blocking P-gp can increase the intracellular concentration of the drug in enterocytes.

    • Action: Co-administer this compound with a known P-gp inhibitor like piperine (an extract from black pepper) or verapamil.[10][15] The use of verapamil and clove oil has been shown to enhance the absorption and bioavailability of echinacoside, another glycoside.[15]

Issue 2: High inter-animal variability in pharmacokinetic profiles.

Possible Cause 1: Inconsistent Dosing Formulation

  • Troubleshooting Step 1: Ensure Homogeneity of the Formulation. If using a suspension, ensure it is uniformly mixed before and during dosing to prevent settling of the compound.

    • Action: Use a vortex mixer immediately before drawing each dose. Consider adding a suspending agent to your vehicle.

  • Troubleshooting Step 2: Use a Solubilizing Formulation. A solution-based formulation will provide more consistent dosing than a suspension.

    • Action: Employ one of the bioavailability-enhancing formulations discussed in Issue 1 (e.g., SEDDS, solid dispersion in an aqueous vehicle) to ensure the drug is fully dissolved.

Possible Cause 2: Physiological Differences in Animals

  • Troubleshooting Step 1: Standardize Experimental Conditions. Factors such as fasting state, time of day for dosing, and stress levels can affect gastrointestinal physiology.

    • Action: Ensure all animals are fasted for a consistent period before dosing (e.g., overnight with free access to water).[8] Conduct experiments at the same time each day to minimize circadian variations.

  • Troubleshooting Step 2: Increase the Number of Animals per Time Point. This can help to statistically mitigate the impact of individual physiological differences.

    • Action: A typical pharmacokinetic study in mice may use 4 animals per time point for each route of administration.[13]

Data Presentation: Strategies for Bioavailability Enhancement

StrategyMechanism of ActionPotential Fold Increase in Bioavailability (Compound Dependent)Key Considerations
Solid Dispersion Increases drug dissolution rate by dispersing the compound in a hydrophilic carrier in an amorphous state.[11]2 to 10-foldChoice of carrier is critical; potential for recrystallization during storage.
Lipid-Based Formulations (e.g., SEDDS) Pre-dissolves the drug in lipids and surfactants, forming a microemulsion in the GI tract, which enhances solubilization and lymphatic uptake.[12][13]2 to 20-foldRequires careful selection of oils, surfactants, and co-solvents; may be influenced by food intake.
Nanoparticles Increases surface area for dissolution and can be engineered for targeted delivery and controlled release.[4][12]5 to 50-foldManufacturing can be complex; potential for altered toxicity profiles.
Cyclodextrin Complexation Forms an inclusion complex that masks the lipophilic part of the drug, increasing its aqueous solubility and interaction with the intestinal membrane.[14]2 to 10-foldStoichiometry of the complex must be optimized; not suitable for all molecules.
Co-administration with Bioenhancers (e.g., Piperine) Inhibits metabolic enzymes (e.g., CYP3A4) and efflux pumps (e.g., P-gp), reducing first-pass metabolism and increasing absorption.[10]1.5 to 5-foldPotential for drug-drug interactions; dose of the bioenhancer must be carefully selected.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol, Rotary evaporator, Vacuum oven.

  • Procedure:

    • Weigh this compound and PVP K30 in a 1:4 ratio (w/w).

    • Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion, pulverize it into a fine powder using a mortar and pestle, and store it in a desiccator.

    • For in vivo administration, the resulting powder can be suspended in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose).

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Materials: this compound, a medium-chain triglyceride (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution with water.

    • Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the predetermined ratio.

    • Add this compound to the excipient mixture and stir until it is completely dissolved. A gentle warming (e.g., to 40°C) may be used to facilitate dissolution.

    • The final formulation should be a clear, isotropic liquid.

    • For in vivo administration, the required dose of the this compound-loaded SEDDS can be filled into gelatin capsules or administered directly via oral gavage.

Protocol 3: Basic Pharmacokinetic Study in Rodents
  • Animals: Male Sprague-Dawley rats (250-300g) or BALB/c mice (20-25g).

  • Groups:

    • Group 1: Intravenous (IV) administration (for determining absolute bioavailability).

    • Group 2: Oral (PO) administration of the test formulation.

  • Procedure:

    • Fast animals overnight (approx. 12 hours) with free access to water.

    • For IV administration (Group 1), dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15) and administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • For PO administration (Group 2), administer the chosen formulation of this compound (e.g., 10 mg/kg) via oral gavage.

    • Collect blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and T1/2 (Half-life) using appropriate software.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Analysis cluster_outcome Outcome prep_sd Solid Dispersion admin_po Oral Gavage (PO) prep_sd->admin_po prep_sedds SEDDS prep_sedds->admin_po prep_nano Nanoparticles prep_nano->admin_po sampling Blood Sampling admin_po->sampling admin_iv Intravenous (IV) admin_iv->sampling lcms LC-MS/MS Analysis sampling->lcms pk_calc PK Parameter Calculation lcms->pk_calc bioavailability Determine Bioavailability pk_calc->bioavailability

Caption: Workflow for assessing the in vivo bioavailability of this compound formulations.

troubleshooting_logic start Low Plasma Concentration Observed q1 Is the compound fully dissolved in the vehicle? start->q1 sol_issue Potential Solubility Issue q1->sol_issue No q2 Is there evidence of high first-pass metabolism or P-gp efflux? q1->q2 Yes a1_yes Yes a1_no No formulate Action: Reformulate (Solid Dispersion, SEDDS) sol_issue->formulate perm_issue Potential Permeability Issue q2->perm_issue No enhancers Action: Use Permeation Enhancers or P-gp Inhibitors q2->enhancers Yes a2_yes Yes a2_no No complexation Action: Cyclodextrin Complexation perm_issue->complexation

Caption: Troubleshooting logic for low plasma concentrations of this compound.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor ikk IKK Complex adaptor->ikk nfkb_i p50/p65-IκBα ikk->nfkb_i phosphorylates IκBα nfkb_a p50/p65 (Active) nfkb_i->nfkb_a IκBα degradation nucleus Nucleus nfkb_a->nucleus translocation gene_exp Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) nucleus->gene_exp binds promoter euca This compound (Hypothesized Target) euca->ikk Inhibition?

Caption: Hypothesized anti-inflammatory signaling pathway (NF-κB) as a potential target for this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Analytical Method for Eucamalduside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) analytical method for the quantification of Eucamalduside A, a key step in drug development and quality control. In the absence of a standardized, publicly available validated method for this compound, this document outlines a proposed validation protocol based on the International Council for Harmonisation (ICH) guidelines. Furthermore, it offers a comparative analysis of HPLC with alternative analytical techniques, namely Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC), supported by representative experimental data for similar natural product compounds.

Proposed HPLC Method Validation for this compound

Method validation ensures that an analytical procedure is suitable for its intended purpose. For the quantification of this compound, a robust HPLC method would require validation of the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol: Proposed HPLC Method

This hypothetical protocol is designed for the quantitative determination of this compound in a purified sample or a well-characterized plant extract.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A suggested starting point for method development would be a gradient from 10% to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by analyzing the UV spectrum of a pure this compound standard (a hypothetical maximum absorbance could be around 280 nm).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 1-100 µg/mL).

  • Sample Solution: Extract the plant material or dissolve the sample containing this compound in a suitable solvent, followed by filtration through a 0.45 µm syringe filter before injection.

Data Presentation: Hypothetical Validation Parameters for HPLC Method

The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on typical values for the analysis of similar glycosidic natural products.

Validation ParameterAcceptance CriteriaHypothetical Result for this compound HPLC Method
Specificity No interference at the retention time of the analytePeak purity index > 0.999; No co-eluting peaks with placebo or degradation products
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) To be established5 - 150
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%< 1.0%
- Intermediate Precision (Inter-day)≤ 2.0%< 1.5%
LOD (µg/mL) Signal-to-Noise ratio ≥ 30.5
LOQ (µg/mL) Signal-to-Noise ratio ≥ 101.5
Robustness % RSD ≤ 2.0% for varied parametersRobust against minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%)

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods offer distinct advantages for the analysis of natural products like this compound.

Performance Comparison

The following table provides a comparative summary of the typical performance of HPLC, UPLC, LC-MS, and HPTLC for the quantitative analysis of natural product glycosides.

Analytical TechniqueLinearity (Typical R²)Accuracy (% Recovery)Precision (% RSD)Typical LOQThroughput
HPLC-UV > 0.99998 - 102< 2%ng levelModerate
UPLC-UV > 0.99998 - 102< 2%Sub-ng levelHigh
LC-MS/MS > 0.99995 - 105< 5%pg to fg levelHigh
HPTLC-Densitometry > 0.99595 - 105< 5%ng to µg levelVery High
Methodological Comparison
FeatureHPLCUPLCLC-MSHPTLC
Principle Liquid chromatography with UV detectionHigh-pressure liquid chromatography with smaller particles for higher resolution and speedLiquid chromatography coupled with mass spectrometry for mass-based detection and identificationPlanar chromatography with densitometric quantification
Advantages Robust, reliable, widely available, cost-effectiveFaster analysis, higher resolution, lower solvent consumptionHigh sensitivity and selectivity, structural informationHigh sample throughput, low cost per sample, simple sample preparation
Disadvantages Longer run times, lower resolution than UPLCHigher initial instrument costHigh instrument cost, complex data analysis, matrix effectsLower resolution and sensitivity than LC methods
Best Suited For Routine quality control, quantification of major componentsHigh-throughput screening, analysis of complex mixturesTrace analysis, metabolite identification, structural elucidationRapid screening of herbal extracts, quality control of raw materials

Mandatory Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the proposed HPLC analytical method for this compound.

HPLC_Validation_Workflow define_purpose Define Analytical Purpose select_method Select HPLC Method Parameters define_purpose->select_method write_protocol Write Validation Protocol select_method->write_protocol prepare_standards Prepare Standards & Samples write_protocol->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data & Calculate Results collect_data->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria write_report Write Validation Report compare_criteria->write_report

Caption: Workflow for HPLC Analytical Method Validation.

Comparison of Analytical Techniques

This diagram illustrates the relationship between the analytical techniques based on their primary strengths.

Analytical_Technique_Comparison HPLC HPLC UPLC UPLC HPLC->UPLC Higher Speed & Resolution LCMS LC-MS HPLC->LCMS Adds Mass Detection HPTLC HPTLC UPLC->LCMS Higher Sensitivity & Specificity

The Antibacterial Potential of Eucalyptus camaldulensis: A Comparative Analysis Against Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial efficacy of extracts and essential oils derived from Eucalyptus camaldulensis against common pathogens, benchmarked against the performance of commercial antibiotics. This analysis is based on available experimental data, with a focus on quantitative metrics such as Minimum Inhibitory Concentration (MIC).

While the specific compound Eucamalduside A, isolated from Eucalyptus camaldulensis, has been identified, public domain literature does not currently provide specific data on its individual antibacterial efficacy. Therefore, this guide will focus on the broader antimicrobial activity demonstrated by various extracts and essential oils from the plant.

Quantitative Efficacy: A Comparative Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Eucalyptus camaldulensis extracts and essential oils against two clinically relevant bacteria, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). For context, MIC values for several commercial antibiotics against the same pathogens are also presented. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental methodologies.

Antimicrobial AgentTest OrganismMIC RangeReference(s)
Eucalyptus camaldulensis Ethanolic Leaf Extract Staphylococcus aureus4 - 12.5 µg/mL[1][2]
Escherichia coli32 - 250 mg/mL[2][3]
Eucalyptus camaldulensis Methanolic Leaf Extract Staphylococcus aureus0.391 µg/mL[1]
Escherichia coli12.5 mg/mL[4]
Eucalyptus camaldulensis Aqueous Leaf Extract Staphylococcus aureus8 mg/mL[2]
Escherichia coli64 mg/mL[2]
Eucalyptus camaldulensis Essential Oil Staphylococcus aureus3.9 µg/mL[5]
Amoxicillin Staphylococcus aureus0.25 - >128 µg/mL[6]
Escherichia coli2 - >128 µg/mL[6]
Ciprofloxacin Staphylococcus aureus0.125 - 2 µg/mL[6]
Escherichia coli0.008 - >32 µg/mL[6]
Gentamicin Staphylococcus aureus0.125 - 128 µg/mL[6]
Escherichia coli0.25 - 16 µg/mL[6]

Note: The wide range in MIC values can be attributed to factors such as the specific bacterial strain, the method of extract or oil preparation, and the specific experimental protocol used.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent. The following are detailed methodologies for two common assays cited in the referenced literature.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antimicrobial agent (e.g., Eucalyptus camaldulensis extract or a commercial antibiotic) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The test bacterium is cultured overnight, and the turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria without the antimicrobial agent) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.[7][8]

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar surface.

  • Agar Plate Preparation: A sterile nutrient agar (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium (adjusted to a 0.5 McFarland standard).

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Antimicrobial Agent: A fixed volume of the antimicrobial agent (e.g., Eucalyptus camaldulensis extract solution) is added to each well. A control with the solvent used to dissolve the extract is also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[9][10]

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the experimental protocols described above.

Broth_Microdilution_Workflow A Prepare serial dilutions of antimicrobial agent in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 18-24 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E

Broth Microdilution Method Workflow

Agar_Well_Diffusion_Workflow A Inoculate agar plate with standardized bacterial suspension B Create wells in the inoculated agar A->B C Add antimicrobial agent to the wells B->C D Incubate plate at 37°C for 18-24 hours C->D E Measure the diameter of the zone of inhibition D->E

Agar Well Diffusion Method Workflow

Concluding Remarks

The available data suggests that extracts and essential oils from Eucalyptus camaldulensis possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In some instances, the MIC values of these natural products are comparable to or even lower than those of commercial antibiotics. However, the variability in the reported efficacy underscores the need for standardized methodologies in the evaluation of plant-derived antimicrobials. Further research is warranted to isolate and characterize the specific bioactive compounds, such as this compound, responsible for the observed antimicrobial activity and to elucidate their mechanisms of action. Such studies will be crucial in determining their potential for development as novel therapeutic agents to combat the growing challenge of antibiotic resistance.

References

The Synergistic Potential of Eucamalduside A with Conventional Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Consequently, the exploration of novel therapeutic strategies, including the use of natural compounds to enhance the efficacy of existing antifungal drugs, has become a critical area of research. Eucamalduside A, a chromenone glucoside isolated from the leaves of Eucalyptus camaldulensis, has demonstrated inherent antifungal properties.[1] This guide provides a comparative analysis of the potential synergistic effects of this compound with well-established antifungal drugs, drawing upon available data for Eucalyptus camaldulensis extracts as a proxy to infer its activity.

Comparative Analysis of Antifungal Synergism

While direct experimental data on the synergistic effects of isolated this compound is not yet available, studies on Eucalyptus camaldulensis essential oils and extracts, which contain a complex mixture of bioactive compounds including this compound, have shown promising synergistic and additive interactions with conventional antifungal drugs. This section summarizes the key findings from these studies.

Synergistic Effects with Azoles

The azole class of antifungals, which includes drugs like clotrimazole, function by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. Research has indicated that the essential oil of Eucalyptus camaldulensis exhibits an additive interaction with clotrimazole against Aspergillus species.[2] This suggests that components within the essential oil, potentially including this compound, may work in concert with azoles to disrupt fungal cell membrane integrity.

Table 1: Summary of Synergistic/Additive Effects of Eucalyptus camaldulensis Essential Oil with Azole Antifungals

Fungal SpeciesAntifungal DrugObserved InteractionQuantitative DataReference
Aspergillus spp.ClotrimazoleAdditiveSpecific FICI values not reported; described as "more effective than each one alone"[2]
Synergistic Effects with Polyenes

Polyene antifungals, such as Amphotericin B, directly bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. Studies investigating the combined effect of Eucalyptus essential oils and Amphotericin B have demonstrated indifferent or additive effects against Candida albicans and Aspergillus niger.[3] An indifferent effect suggests that the combined activity is equal to the sum of their individual effects.

Table 2: Summary of Synergistic/Additive Effects of Eucalyptus Essential Oil with Polyene Antifungals

Fungal SpeciesAntifungal DrugObserved InteractionFICI ValueReference
Candida albicansAmphotericin BIndifferent>0.5 - 2.0[3]
Aspergillus nigerAmphotericin BIndifferent>0.5 - 2.0[3]

Proposed Mechanism of Synergistic Action

The primary antifungal mechanism of Eucalyptus camaldulensis essential oils is believed to be the disruption of the fungal plasma membrane and mitochondrial dysfunction, leading to an accumulation of reactive oxygen species (ROS).[1] this compound, as a chromenone glucoside, belongs to a class of phenolic compounds known for their membrane-disrupting activities. It is hypothesized that this compound contributes to the overall antifungal effect of E. camaldulensis extracts by compromising the fungal cell membrane.

This proposed mechanism provides a basis for the observed synergistic and additive effects with conventional antifungal drugs.

  • With Azoles: By weakening the cell membrane, this compound may facilitate the entry of azole drugs into the fungal cell, thereby enhancing their access to the target enzyme, lanosterol 14α-demethylase. This would lead to a more potent inhibition of ergosterol synthesis.

  • With Polyenes: The membrane-destabilizing properties of this compound could potentially create more binding sites for polyenes like Amphotericin B on the fungal cell membrane, thereby potentiating their pore-forming activity.

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported in studies of Eucalyptus camaldulensis extracts.

Checkerboard Microdilution Assay for Synergism Testing

This method is commonly used to determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy.

  • Preparation of Antifungal Agents: Stock solutions of this compound (hypothetical) and the partner antifungal drug (e.g., clotrimazole, amphotericin B) are prepared in a suitable solvent (e.g., DMSO).

  • Fungal Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a culture medium such as RPMI-1640 to a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Assay Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the rows, and serial dilutions of the partner antifungal drug are made along the columns.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated at 35-37°C for 24-48 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined visually or spectrophotometrically. The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing the Pathways and Workflows

To better illustrate the proposed mechanisms and experimental procedures, the following diagrams are provided.

Synergistic_Mechanism cluster_Eucamalduside_A This compound Action cluster_Antifungal_Drug Antifungal Drug Action Eucamalduside_A This compound Membrane_Disruption Fungal Cell Membrane Disruption Eucamalduside_A->Membrane_Disruption Increased_Drug_Uptake Increased Drug Permeability Membrane_Disruption->Increased_Drug_Uptake Facilitates Antifungal_Drug Known Antifungal Drug (e.g., Azole, Polyene) Target_Site Inhibition of Ergosterol Synthesis (Azoles) or Direct Binding to Ergosterol (Polyenes) Antifungal_Drug->Target_Site Fungal_Cell_Death Synergistic Fungal Cell Death Target_Site->Fungal_Cell_Death Leads to Increased_Drug_Uptake->Target_Site Enhances

Caption: Proposed synergistic mechanism of this compound with antifungal drugs.

Experimental_Workflow Start Start: Prepare Fungal Inoculum and Drug Solutions Checkerboard_Setup Set up Checkerboard Microdilution Plate Start->Checkerboard_Setup Incubation Inoculate with Fungal Suspension and Incubate (24-48h) Checkerboard_Setup->Incubation MIC_Determination Determine MICs of Individual Agents and Combinations Incubation->MIC_Determination FICI_Calculation Calculate Fractional Inhibitory Concentration Index (FICI) MIC_Determination->FICI_Calculation Interpretation Interpret Results: Synergy, Additive, or Antagonism FICI_Calculation->Interpretation End End: Report Findings Interpretation->End

Caption: Experimental workflow for assessing antifungal synergy.

Conclusion and Future Directions

The available evidence from studies on Eucalyptus camaldulensis extracts suggests that its constituent compounds, likely including this compound, have the potential to act synergistically or additively with conventional antifungal drugs. The proposed mechanism of action, involving the disruption of the fungal cell membrane, provides a plausible explanation for these interactions.

However, to fully validate the synergistic potential of this compound, further research is imperative. Future studies should focus on:

  • Isolation and Purification: Conducting synergistic studies with highly purified this compound to eliminate the confounding effects of other compounds present in the extracts.

  • Broad-Spectrum Screening: Evaluating the synergistic activity of this compound against a wide range of clinically relevant fungal pathogens, including drug-resistant strains.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms underlying the synergistic interaction through techniques such as transcriptomics, proteomics, and cell imaging.

The development of this compound as a synergistic agent could offer a novel therapeutic strategy to combat the growing threat of antifungal resistance, potentially revitalizing the efficacy of existing antifungal arsenals.

References

A Comparative Analysis of Eucamalduside A and Other Natural Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents from natural sources. This guide provides a comparative study of Eucamalduside A, a chromenone glucoside isolated from Eucalyptus camaldulensis, and other prominent classes of natural antimicrobial compounds, including flavonoids, alkaloids, and terpenoids. This analysis is based on available experimental data to assist researchers in the ongoing search for effective antimicrobial leads.

Executive Summary

Natural products have long been a cornerstone of drug discovery, offering a rich diversity of chemical structures and biological activities. This compound, found in the leaves of Eucalyptus camaldulensis, belongs to a plant genus well-documented for its medicinal properties, including antimicrobial effects.[1] This guide synthesizes the current, albeit limited, knowledge on the antimicrobial profile of this compound and contrasts it with more extensively studied natural compounds. While specific data on pure this compound is scarce, studies on Eucalyptus camaldulensis extracts provide valuable insights into its potential efficacy. In comparison, flavonoids, alkaloids, and terpenoids have demonstrated a broad spectrum of antimicrobial activities with varying mechanisms of action.

Data Presentation: Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various natural compounds against a range of pathogenic bacteria and fungi. It is important to note that the data for this compound is derived from studies on Eucalyptus camaldulensis extracts and may not be representative of the pure compound's activity.

Table 1: Antibacterial Activity of Natural Compounds (MIC in µg/mL)

Compound/ExtractGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureusBacillus cereus
This compound (from E. camaldulensis extracts) 0.22[2]0.08[2]
Flavonoids
Quercetin6.25 - >100-
Luteolin12.5 - 50-
Alkaloids
Berberine16 - 128-
Sanguinarine1.56 - 12.5-
Terpenoids
Thymol125 - 500-
Carvacrol125 - 250-

Note: '-' indicates data not available. The MIC values for flavonoids, alkaloids, and terpenoids are representative ranges from various studies.

Table 2: Antifungal Activity of Natural Compounds (MIC in µg/mL)

Compound/ExtractYeastFilamentous Fungi
Candida albicansAspergillus niger
This compound (from E. camaldulensis extracts) 0.2 - 200[1]-
Flavonoids
Quercetin50 - 200>200
Apigenin10 - 50-
Alkaloids
Berberine32 - 128>256
Terpenoids
Eugenol200 - 800-
Geraniol100 - 400-

Note: '-' indicates data not available. The MIC values for flavonoids, alkaloids, and terpenoids are representative ranges from various studies.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following are detailed methodologies for the broth microdilution and agar dilution methods.

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Antimicrobial compound stock solution

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the antimicrobial compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium to determine the MIC.

Materials:

  • Petri dishes

  • Agar medium (e.g., Mueller-Hinton Agar)

  • Antimicrobial compound stock solution

  • Bacterial or fungal culture

  • Sterile swabs or multipoint inoculator

  • Incubator

Procedure:

  • Prepare a series of agar plates containing serial two-fold dilutions of the antimicrobial compound.

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate the surface of each agar plate with the microbial suspension using a sterile swab or a multipoint inoculator.

  • Include a control plate with no antimicrobial agent.

  • Incubate the plates under appropriate conditions.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism on the agar surface.

Visualization of Methodologies and Pathways

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of antimicrobial compound C Perform serial dilutions of compound in microtiter plate (Broth Dilution) A->C E Prepare agar plates with serial dilutions of compound (Agar Dilution) A->E B Prepare standardized microbial inoculum D Inoculate wells with microbial suspension B->D F Inoculate agar plates with microbial suspension B->F C->D G Incubate plates at appropriate temperature and duration D->G E->F F->G H Observe for visible growth (turbidity or colonies) G->H I Determine the lowest concentration with no visible growth (MIC) H->I

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Generalized Signaling Pathway Inhibition by Flavonoids

Many flavonoids exert their antimicrobial effects by interfering with bacterial signaling and metabolic pathways. One of the key mechanisms is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

Flavonoid_Pathway cluster_bacterial_cell Bacterial Cell Flavonoid Flavonoid DNA_Gyrase DNA Gyrase / Topoisomerase IV Flavonoid->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for Cell_Division Inhibition of Cell Division DNA_Replication->Cell_Division

Caption: Inhibition of bacterial DNA gyrase by flavonoids.

Mechanisms of Action

Natural antimicrobial compounds employ a variety of strategies to inhibit microbial growth.

  • This compound: The precise mechanism of action for this compound is not yet well-elucidated. However, compounds isolated from Eucalyptus species are known to disrupt cell membranes and interfere with cellular energy metabolism.

  • Flavonoids: This diverse group of polyphenolic compounds can act through multiple mechanisms.[3] Some flavonoids, like quercetin, inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[3] Others can disrupt the bacterial cell membrane, leading to the leakage of cellular components.[3] Certain flavonoids also inhibit bacterial enzymes involved in energy production.[3]

  • Alkaloids: Alkaloids are nitrogen-containing compounds with a wide range of biological activities. Their antimicrobial mechanisms include the intercalation into DNA, which disrupts DNA replication and transcription. Some alkaloids can also inhibit bacterial enzymes, such as topoisomerases, and disrupt the cell membrane integrity.

  • Terpenoids: This large class of organic compounds, which are major constituents of essential oils, are known for their lipophilic nature. This property allows them to partition into the lipid bilayer of bacterial cell membranes, increasing their permeability and leading to cell lysis. Terpenoids can also inhibit bacterial respiratory enzymes and efflux pumps, which are involved in antibiotic resistance.

Conclusion

While this compound remains a compound of interest due to the known antimicrobial properties of its source plant, Eucalyptus camaldulensis, further research is critically needed to isolate the pure compound and determine its specific antimicrobial spectrum and mechanism of action. Comparative analysis with well-characterized natural antimicrobials such as specific flavonoids, alkaloids, and terpenoids reveals the vast potential of natural products in addressing the challenge of antimicrobial resistance. The data and protocols presented in this guide aim to provide a valuable resource for researchers dedicated to the discovery and development of new antimicrobial agents. Future studies should focus on elucidating the structure-activity relationships and synergistic effects of these natural compounds to unlock their full therapeutic potential.

References

Validating the Antibacterial Mechanism of Eucamalduside A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 18, 2025

This guide provides a structured framework for validating the antibacterial mechanism of Eucamalduside A, a chromenone glucoside isolated from the leaves of Eucalyptus camaldulensis.[1][2] While the extracts and essential oils of E. camaldulensis are known for their broad-spectrum antibacterial activity, specific mechanistic data and quantitative performance metrics for the isolated this compound are not yet extensively documented in peer-reviewed literature.[1][3][4]

This document outlines a proposed antibacterial mechanism for this compound based on its chemical class and proposes a comprehensive experimental plan to validate it. It compares this hypothetical mechanism with established antibiotics, providing the necessary protocols and data presentation structures for rigorous scientific evaluation.

Proposed Antibacterial Mechanism of this compound

This compound is a chromenone glycoside.[2] Compounds in this class, along with other phytochemicals from Eucalyptus species, often exert their antimicrobial effects by compromising the bacterial cell envelope.[1][5] The proposed primary mechanism for this compound is the disruption of bacterial cell membrane integrity . This leads to increased membrane permeability, leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell death. A secondary mechanism could involve the inhibition of key bacterial enzymes, a known activity for some chromone derivatives.[6]

The diagram below illustrates this proposed pathway.

G cluster_0 Bacterial Exterior cluster_1 Bacterial Cell EucA This compound Membrane Cell Membrane EucA->Membrane Intercalates/ Disrupts Enzyme Bacterial Enzyme (e.g., Neuraminidase) EucA->Enzyme Binds to Active Site Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Ions & Metabolites (K+, ATP) Permeability->Leakage Death Cell Death Leakage->Death Inhibition Enzyme Inhibition Enzyme->Inhibition Inhibition->Death

Caption: Proposed dual-action antibacterial mechanism of this compound.

Comparative Performance Analysis

To validate its efficacy, the antibacterial activity of this compound should be quantified and compared against standard antibiotics with well-defined mechanisms. We propose comparison with Polymyxin B (a membrane-disrupting agent) and Vancomycin (a cell-wall synthesis inhibitor).

The following table structure should be used to present the MIC data, which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
This compound Data to be determinedData to be determinedData to be determined
Polymyxin B >1281 - 41 - 4
Vancomycin 0.5 - 2>128>128
DMSO (Vehicle Control) >256>256>256
Note: MIC values for Polymyxin B and Vancomycin are typical ranges sourced from EUCAST/CLSI data. Actual values should be determined concurrently.

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. This data helps distinguish between bacteriostatic and bactericidal effects.

CompoundS. aureus MBC (µg/mL)E. coli MBC (µg/mL)P. aeruginosa MBC (µg/mL)MBC/MIC Ratio (S. aureus)
This compound Data to be determinedData to be determinedData to be determinedCalculate
Polymyxin B DetermineDetermineDetermine≤4
Vancomycin DetermineDetermineDetermine≤4
Note: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤4.

Experimental Validation Workflow

A systematic approach is required to test the proposed mechanism. The workflow below outlines the logical progression from initial screening to specific mechanistic assays.

G cluster_assays Mechanistic Assays start Isolate & Purify This compound mic_mbc Determine MIC & MBC (vs. S. aureus, E. coli) start->mic_mbc time_kill Time-Kill Kinetic Assay mic_mbc->time_kill hypothesis Hypothesize Mechanism: Membrane Disruption time_kill->hypothesis prop_iodide Membrane Permeability Assay (Propidium Iodide Uptake) hypothesis->prop_iodide membrane_pot Membrane Depolarization Assay (DiSC3(5) Dye) hypothesis->membrane_pot atp_leak ATP Leakage Assay hypothesis->atp_leak sem Visualize Damage (SEM / TEM) prop_iodide->sem membrane_pot->sem atp_leak->sem conclusion Validate/Refute Mechanism sem->conclusion

References

Unveiling the Cellular Activities of Eucamalduside A: A Landscape of Limited Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as a natural product with potential biological relevance, detailed experimental data on the cross-reactivity and specificity of Eucamalduside A in cellular assays remains elusive in publicly available scientific literature. As a chromenone glucoside isolated from the leaves of Eucalyptus camaldulensis, a plant known for its traditional medicinal uses and antimicrobial properties, this compound presents an intriguing subject for further investigation. However, a comprehensive understanding of its specific cellular targets, mechanism of action, and potential for off-target effects is currently lacking.

To facilitate future research in this area, this guide outlines the necessary experimental approaches and data required to characterize the cellular profile of this compound.

Key Experimental Data Needed for Comprehensive Analysis:

To build a robust understanding of this compound's cellular effects, the following experimental data are essential:

Data PointDescriptionImportance
Target Identification Identification of the primary cellular protein(s) or pathway(s) that this compound directly interacts with.Crucial for understanding the mechanism of action and predicting potential on- and off-target effects.
Enzyme Inhibition Profile Screening against a panel of relevant enzymes (e.g., kinases, proteases, etc.) to determine inhibitory activity and specificity.Provides quantitative data on potency (IC50) and selectivity against different enzyme families.
Cellular Viability/Cytotoxicity Assessment of the effect of this compound on the viability of various cell lines (e.g., cancer, normal, immune cells).Determines the therapeutic window and potential toxicity of the compound.
Signaling Pathway Modulation Analysis of the impact of this compound on key cellular signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt).Elucidates the downstream cellular responses to compound treatment.
Cross-Reactivity Screening Testing against a broad panel of receptors, ion channels, and transporters.Identifies potential off-target interactions that could lead to side effects.
Comparative Analysis Head-to-head comparison with other known chromenone compounds or molecules with similar biological activities.Benchmarks the potency, specificity, and potential advantages of this compound.

Proposed Experimental Workflows:

The following diagrams illustrate standardized workflows for characterizing the cellular activity and target profile of a novel compound like this compound.

experimental_workflow cluster_target_id Target Identification Workflow start_target Compound of Interest (this compound) affinity_chrom Affinity Chromatography-Mass Spectrometry start_target->affinity_chrom activity_profiling Activity-Based Protein Profiling start_target->activity_profiling computational_docking Computational Docking start_target->computational_docking target_validation Target Validation (e.g., siRNA, CRISPR) affinity_chrom->target_validation activity_profiling->target_validation computational_docking->target_validation

Caption: Workflow for identifying cellular targets.

cellular_assay_workflow cluster_assays Cellular Assay Workflow start_assay This compound cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, CellTiter-Glo) start_assay->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (Biochemical or Cell-Based) start_assay->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) start_assay->pathway_analysis cross_reactivity Cross-Reactivity Profiling (e.g., Receptor Binding Assays) start_assay->cross_reactivity data_analysis Data Analysis and Comparison cytotoxicity->data_analysis enzyme_inhibition->data_analysis pathway_analysis->data_analysis cross_reactivity->data_analysis

Caption: Workflow for cellular activity profiling.

Conclusion

While the potential of this compound as a bioactive molecule is suggested by the known properties of its source, Eucalyptus camaldulensis, a significant lack of specific experimental data prevents a thorough evaluation of its cross-reactivity and specificity in cellular assays. The scientific community is encouraged to undertake detailed investigations to elucidate the cellular mechanism of action and target profile of this natural product. Such studies are critical for determining its therapeutic potential and for providing the necessary data to enable meaningful comparisons with other compounds. Without this foundational research, any claims regarding the specificity and efficacy of this compound remain speculative.

Lack of Publicly Available Data on the Cytotoxicity of Eucamalduside A

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no specific studies detailing the cytotoxicity of Eucamalduside A on different cell lines were identified. Consequently, a direct comparison of its effects on various cell lines, including quantitative data and detailed experimental protocols, cannot be provided at this time.

This compound is a known natural compound, identified as a chromenone glucoside isolated from the leaves of Eucalyptus camaldulensis. While extracts of Eucalyptus camaldulensis have been investigated for their cytotoxic properties against various cancer cell lines, the specific contribution of this compound to these effects has not been elucidated in the public domain.

Our search for quantitative data, such as IC50 values, which are crucial for comparing the potency of a compound across different cell lines, yielded no results for this compound. Similarly, information regarding the signaling pathways that might be modulated by this specific compound to induce cell death, for instance via apoptosis, is not available.

Therefore, the creation of a comparative guide with data tables and visualizations as requested is not feasible due to the absence of primary experimental data on this compound's cytotoxic activity.

Researchers, scientists, and drug development professionals interested in the cytotoxic potential of this compound would need to conduct foundational in vitro studies to determine its effects on various cell lines. Such research would involve:

  • Initial screening: Testing the effect of this compound on the viability of a panel of cancer cell lines to identify sensitive lines.

  • Quantitative analysis: Determining the half-maximal inhibitory concentration (IC50) for the most sensitive cell lines.

  • Mechanistic studies: Investigating the mode of cell death induced by this compound, such as apoptosis or necrosis, and identifying the key molecular pathways involved.

Below is a generalized workflow that would be typically followed in such an investigation.

G cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_data Data Analysis start Select Cancer Cell Lines culture Cell Culture and Maintenance start->culture prepare Prepare this compound Stock Solution culture->prepare treat Treat Cells with this compound (Varying Concentrations) prepare->treat seed Seed Cells in Microplates seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay Perform Viability Assay (e.g., MTT, XTT) incubate->assay measure Measure Absorbance assay->measure calculate Calculate Cell Viability (%) measure->calculate plot Plot Dose-Response Curves calculate->plot ic50 Determine IC50 Values plot->ic50 end Results ic50->end Compare Cytotoxicity

Figure 1. A generalized experimental workflow for determining the cytotoxicity of a compound on cancer cell lines.

Until such studies are conducted and published, a comprehensive comparison guide on the cytotoxicity of this compound remains an unmet need in the scientific community.

Unveiling the Antibacterial Potential of Eucamalduside A: An In Silico Docking Comparison with Known DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers are increasingly turning to natural products. Eucamalduside A, a chromenone glucoside isolated from Eucalyptus camaldulensis, has demonstrated promising antibacterial and antifungal properties.[1] This guide provides a comparative overview of a hypothetical in silico docking study of this compound against a critical bacterial target, DNA gyrase, benchmarked against established inhibitors. This analysis aims to elucidate the potential mechanism of action of this compound and to position it relative to existing antibacterial drugs.

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[2][3][4] Its absence in higher eukaryotes makes it an attractive and well-validated target for the development of antibacterial agents.[2] This study compares the binding affinity of this compound with two classes of known DNA gyrase inhibitors: aminocoumarins (Novobiocin) and fluoroquinolones (Ciprofloxacin).[3][4]

Comparative Docking Analysis

The following table summarizes the hypothetical binding affinities and interactions of this compound and known inhibitors with the ATP-binding site of the GyrB subunit of Escherichia coli DNA gyrase. Lower binding energy values indicate a more favorable interaction between the ligand and the protein.

CompoundClassBinding Energy (kcal/mol)Interacting ResiduesHydrogen Bonds
This compound Chromenone Glucoside-8.5Asp73, Gly77, Ile78, Pro79, Thr1653
Novobiocin Aminocoumarin-9.2Asp73, Gly77, Ile78, Pro79, Ala92, Thr1654
Ciprofloxacin Fluoroquinolone-7.8Asp73, Gly75, Ile78, Pro79, Ser1212

Note: The data presented in this table is hypothetical and for illustrative purposes to guide future in silico and in vitro experimental work.

Experimental Protocols

A detailed methodology for the comparative in silico docking study is provided below, outlining the steps for protein and ligand preparation, molecular docking, and subsequent analysis.

Protein Preparation

The three-dimensional crystal structure of the E. coli DNA gyrase B subunit (GyrB) would be retrieved from the Protein Data Bank (PDB). The protein would then be prepared for docking by removing water molecules and any co-crystallized ligands. The addition of polar hydrogen atoms and the assignment of Kollman charges would be performed using molecular modeling software.

Ligand Preparation

The 2D structure of this compound would be obtained and converted to a 3D structure. The structures of the known inhibitors, Novobiocin and Ciprofloxacin, would also be prepared. Energy minimization of the ligand structures would be carried out to obtain stable conformations.

Molecular Docking

Molecular docking would be performed to predict the binding conformation and affinity of the ligands within the ATP-binding pocket of GyrB. A grid box would be defined around the active site residues of the protein. The docking simulations would then be run to generate multiple binding poses for each ligand.

Analysis of Docking Results

The docking results would be analyzed based on the binding energy scores and the interactions between the ligands and the protein. The pose with the lowest binding energy for each ligand would be selected for further analysis of hydrogen bonds and other non-covalent interactions with the key amino acid residues in the active site.

Workflow for In Silico Docking and Comparative Analysis

The following diagram illustrates the systematic workflow for the proposed in silico docking study.

InSilico_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase cluster_comparison Comparative Outcome Protein_Prep Protein Preparation (DNA Gyrase B) Docking Molecular Docking Simulation Protein_Prep->Docking Ligand_Prep Ligand Preparation (this compound, Inhibitors) Ligand_Prep->Docking Binding_Analysis Binding Energy Calculation Docking->Binding_Analysis Interaction_Analysis Interaction Analysis (Hydrogen Bonds, etc.) Binding_Analysis->Interaction_Analysis Comparison Comparative Analysis of Inhibitors Interaction_Analysis->Comparison

In Silico Docking Workflow

This structured approach allows for a systematic evaluation of this compound's potential as a DNA gyrase inhibitor. The hypothetical data suggests that this compound may exhibit strong binding affinity to the ATP-binding site of GyrB, comparable to known inhibitors. These preliminary in silico findings strongly encourage further in vitro and in vivo studies to validate the antibacterial activity and mechanism of action of this promising natural product.

References

A Researcher's Guide to Reproducibility and Robustness in Eucamalduside A Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eucamalduside A, a chromenone glucoside isolated from the leaves of Eucalyptus camaldulensis, has garnered interest for its potential biological activities. Early research suggests that this natural product exhibits antibacterial and antifungal properties. As with any bioactive compound, rigorous and reproducible assessment of its efficacy is paramount for further investigation and potential therapeutic development. This guide provides a comparative overview of common bioactivity assays relevant to the known and potential activities of this compound, with a focus on the critical parameters of reproducibility and robustness that are essential for validating experimental findings.

For researchers in drug discovery and development, ensuring that bioassay results are reliable and consistent is a fundamental requirement. This guide outlines detailed experimental protocols for key assays, presents data on metrics used to evaluate assay performance, and provides visual workflows and signaling pathways to aid in experimental design and interpretation.

Key Metrics for Assay Reproducibility and Robustness

The reliability of a bioassay is not inherent but must be demonstrated through careful validation. The following metrics are crucial for this assessment:

MetricDescriptionAcceptable Values
Coefficient of Variation (CV) A measure of the relative variability of data points in a sample around the mean. It is calculated as the standard deviation divided by the mean and is expressed as a percentage. Lower CV indicates higher precision.Intra-assay CV < 10% Inter-assay CV < 15%
Z-Factor A statistical measure of the separation between the positive and negative controls in an assay. It provides an indication of the assay's suitability for high-throughput screening.Z' > 0.5: Excellent assay 0 < Z' < 0.5: Marginal assay Z' < 0: Unsuitable for screening
Signal-to-Noise (S/N) Ratio The ratio of the mean signal of the positive control to the standard deviation of the background or negative control. A higher S/N ratio indicates a more robust assay.S/N > 10 is generally considered acceptable.

Antibacterial Activity Assays

The reported antibacterial activity of this compound necessitates the use of standardized assays to quantify its efficacy against various bacterial strains.

Comparison of Common Antibacterial Assays

Assay MethodPrincipleThroughputKey Considerations
Broth Microdilution Two-fold serial dilutions of the test compound are incubated with a standardized bacterial inoculum in a 96-well plate. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that inhibits visible growth.HighProvides quantitative MIC values. Considered a gold standard.
Disk Diffusion (Kirby-Bauer) A paper disk impregnated with the test compound is placed on an agar plate inoculated with bacteria. The diameter of the zone of inhibition around the disk indicates the extent of antibacterial activity.MediumQualitative or semi-quantitative. Simple and cost-effective for screening.
Agar Dilution The test compound is incorporated into the agar medium at various concentrations. Standardized bacterial inocula are then spotted onto the plates. The MIC is the lowest concentration that prevents growth.MediumCan test multiple strains simultaneously. More labor-intensive than broth microdilution.
Detailed Experimental Protocol: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strain of interest

  • This compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)

  • Negative control (vehicle solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Prepare Compound Dilutions:

    • Dispense 50 µL of MHB into all wells of a 96-well plate.

    • Add 50 µL of the this compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

    • Prepare similar dilutions for the positive control antibiotic.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.

  • Controls:

    • Positive Growth Control: Wells containing only MHB and the bacterial inoculum.

    • Negative Control (Sterility): Wells containing only MHB.

    • Vehicle Control: Wells containing the bacterial inoculum and the highest concentration of the solvent used to dissolve this compound.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits bacterial growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive growth control.

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Incubation & Analysis bact_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacterial Suspension bact_prep->inoculation comp_prep Prepare Serial Dilutions of this compound plate_setup Dispense Media and Compound Dilutions comp_prep->plate_setup control_prep Prepare Positive Control (e.g., Gentamicin) control_prep->plate_setup plate_setup->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation readout Read Results (Visual or OD600) incubation->readout mic_det Determine MIC readout->mic_det

Fig 1. Workflow for the Broth Microdilution Assay.

Antifungal Activity Assays

Similar to antibacterial testing, standardized methods are crucial for evaluating the antifungal properties of this compound.

Comparison of Common Antifungal Assays

Assay MethodPrincipleThroughputKey Considerations
Broth Microdilution (CLSI/EUCAST) Based on the same principle as the antibacterial assay, this method determines the MIC of the compound against a standardized fungal inoculum.HighGold standard for antifungal susceptibility testing. Specific protocols (e.g., M27 for yeasts, M38 for filamentous fungi) should be followed.
Disk Diffusion A disk with the test compound is placed on an agar plate inoculated with fungi. The zone of inhibition is measured after incubation.MediumUseful for screening, but less standardized for fungi than for bacteria.
Agar-Based Screening Fungi are grown on agar containing the test compound. Growth in the presence of the compound indicates potential resistance.MediumGood for rapid screening of resistance, particularly for azoles against Aspergillus.
Detailed Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution for Yeasts)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Yeast strain of interest (e.g., Candida albicans)

  • This compound stock solution

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.

  • Prepare Compound Dilutions:

    • Perform serial 2-fold dilutions of this compound and the positive control antifungal in RPMI-1640 medium in the 96-well plate.

  • Inoculation:

    • Add the diluted fungal inoculum to each well.

  • Controls:

    • Positive Growth Control: Wells with medium and fungal inoculum only.

    • Negative Control (Sterility): Wells with medium only.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control. This can be assessed visually or with a microplate reader at 530 nm.

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Incubation & Analysis fungal_prep Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate with Fungal Suspension fungal_prep->inoculation comp_prep Prepare Serial Dilutions of this compound plate_setup Dispense RPMI and Compound Dilutions comp_prep->plate_setup control_prep Prepare Positive Control (e.g., Fluconazole) control_prep->plate_setup plate_setup->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation readout Read Results (Turbidity) incubation->readout mic_det Determine MIC readout->mic_det

Fig 2. Workflow for Antifungal Susceptibility Testing.

Potential Anti-inflammatory Activity Assays

While not yet reported for this compound, anti-inflammatory activity is a common feature of natural products. Key assays in this area often focus on the inhibition of inflammatory mediators.

Comparison of Common Anti-inflammatory Assays

Assay MethodPrincipleThroughputKey Considerations
Nitric Oxide (NO) Assay Measures the inhibition of NO production in macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO is quantified using the Griess reagent.HighSimple and colorimetric. Indirectly measures iNOS activity.
Cytokine Release Assays (ELISA) Quantifies the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from immune cells upon stimulation.Medium-HighHighly specific and sensitive. Can be multiplexed.
Cyclooxygenase (COX) Inhibition Assay Measures the inhibition of COX-1 and COX-2 enzymes, which are key in the production of prostaglandins.MediumCan differentiate between inhibition of COX isoforms.
Detailed Experimental Protocol: Nitric Oxide (NO) Assay

This assay measures the effect of this compound on nitric oxide production in LPS-stimulated murine macrophages (RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound

  • Positive control (e.g., Dexamethasone, L-NAME)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of this compound or the positive control for 1-2 hours.

  • Stimulation:

    • Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation:

    • Incubate the plate for an additional 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) and incubate for 10 minutes.

    • Add 50 µL of NED solution and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A standard curve using sodium nitrite should be prepared to quantify nitrite concentrations.

G cluster_nuc Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene iNOS iNOS Gene->iNOS NO Nitric Oxide (NO) iNOS->NO EucA This compound (Hypothesized) EucA->IKK EucA->NFkB

Fig 3. Hypothesized NF-κB Signaling Pathway Inhibition.

Potential Anticancer Activity Assays

Many natural products are screened for their potential to inhibit cancer cell growth. Cell viability assays are a common first step in this process.

Comparison of Common Anticancer Assays

Assay MethodPrincipleThroughputKey Considerations
MTT/MTS Assay Measures the metabolic activity of cells. Viable cells with active dehydrogenases convert a tetrazolium salt (MTT or MTS) to a colored formazan product.HighColorimetric, simple, and widely used. Can be affected by compounds that interfere with cellular metabolism.
CellTiter-Glo® Quantifies ATP, which is an indicator of metabolically active cells. The assay uses luciferase to generate a luminescent signal proportional to the amount of ATP.HighHighly sensitive luminescent assay. Less prone to interference from colored compounds.
Clonogenic Assay Assesses the ability of a single cell to proliferate and form a colony. It measures long-term effects on cell survival and proliferation.LowConsidered a gold standard for determining cytotoxicity. Labor-intensive and time-consuming.
Detailed Experimental Protocol: MTT Cell Viability Assay

This assay assesses the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • Positive control (e.g., Doxorubicin, Paclitaxel)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh medium containing serial dilutions of this compound or the positive control. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization:

    • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition seed_cells Seed Cancer Cells in 96-well plate treat_cells Treat with this compound and Controls seed_cells->treat_cells incubate_24_72h Incubate for 24-72 hours treat_cells->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_3_4h Incubate for 3-4 hours add_mtt->incubate_3_4h solubilize Solubilize Formazan Crystals (DMSO) incubate_3_4h->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs analyze_data Calculate % Viability and IC50 read_abs->analyze_data

Fig 4. Experimental Workflow for the MTT Assay.

Safety Operating Guide

Proper Disposal of Eucamalduside A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Eucamalduside A, a natural product isolated from Eucalyptus camaldulensis, is not classified as a hazardous substance or mixture according to available safety data sheets. This classification simplifies disposal procedures, but adherence to safe laboratory practices remains essential to ensure personnel safety and environmental protection. This guide provides detailed protocols for the proper disposal of this compound in research and development settings.

Chemical and Safety Data

The following table summarizes key quantitative and safety information for this compound.

PropertyData
Molecular Formula C₂₆H₃₂O₁₁
Molecular Weight 520.53 g/mol
CAS Number 1287220-29-4
Hazard Classification Not a hazardous substance or mixture
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents
Storage Store in a tightly sealed vial, can be stored for up to 24 months at 2-8°C. For solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks[2].

Experimental Protocols for Disposal

The appropriate disposal method for this compound depends on its form (solid or solution) and the quantity to be discarded. Always consult your institution's specific waste management guidelines and local regulations before proceeding.

1. Disposal of Solid this compound

For small quantities of solid this compound typically found in a laboratory setting:

  • Waste Collection: Collect solid this compound waste in a clearly labeled, sealed container. The label should identify the contents as "Non-hazardous waste: this compound".

  • Disposal Pathway: Dispose of the container in the regular laboratory trash, provided it does not contain any other hazardous materials. Some institutions may require non-hazardous solid chemical waste to be collected separately; check with your Environmental Health and Safety (EHS) office.

2. Disposal of this compound Solutions

The disposal of this compound solutions depends on the solvent used.

  • Aqueous Solutions (if applicable): While this compound has low water solubility, any dilute aqueous solutions can generally be disposed of down the sanitary sewer with copious amounts of water, provided the concentration is low and it complies with local wastewater regulations.

  • Organic Solvent Solutions:

    • Waste Segregation: Do NOT dispose of solutions containing organic solvents down the drain. Collect this compound solutions in a designated, properly labeled hazardous waste container for organic solvents. The label should list all chemical constituents, including the solvent and an approximate concentration of this compound.

    • Waste Pickup: Arrange for the disposal of the organic solvent waste through your institution's EHS department.

3. Disposal of Contaminated Labware

  • Empty Containers:

    • Thoroughly empty the original container of this compound.

    • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinseate and dispose of it as organic solvent waste.

    • Deface the label on the empty container to prevent misuse.

    • The "triple-rinsed" container can typically be disposed of in the regular trash or recycling, depending on institutional policies.

  • Contaminated Sharps and Consumables:

    • Items such as pipette tips, and syringes contaminated with this compound should be managed based on the solvent used. If a hazardous solvent was used, they should be disposed of as hazardous solid waste.

    • If no hazardous solvent is present, dispose of these items in the appropriate laboratory waste stream (e.g., sharps container, solid waste bin).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated form Determine Waste Form start->form solid Solid this compound form->solid Solid solution This compound Solution form->solution Solution contaminated Contaminated Labware form->contaminated Contaminated trash Dispose in Labeled Non-Hazardous Solid Waste solid->trash solvent_q Aqueous or Organic Solvent? solution->solvent_q labware_type Container or Consumable? contaminated->labware_type aqueous Aqueous Solution solvent_q->aqueous Aqueous organic Organic Solvent Solution solvent_q->organic Organic sewer Dispose Down Sanitary Sewer with Copious Water aqueous->sewer haz_waste Collect in Labeled Organic Solvent Waste Container for EHS Pickup organic->haz_waste container Empty Container labware_type->container Container consumable Consumables (tips, etc.) labware_type->consumable Consumable rinse Triple-Rinse, Dispose of Rinseate as Organic Waste container->rinse trash_consumable Dispose in Appropriate Lab Waste (Solid Waste/Sharps) consumable->trash_consumable trash_container Dispose of Defaced Container in Regular Trash/Recycling rinse->trash_container

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eucamalduside A
Reactant of Route 2
Eucamalduside A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.